6-Nitrobenzo[D]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-8-12-7(5)3-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYPTBLUSSLGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659189 | |
| Record name | 6-Nitro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39835-08-0 | |
| Record name | 6-Nitro-1,2-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39835-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Nitrobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
6-Nitrobenzo[d]isoxazole, a notable member of the benzisoxazole family, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, conferred by the fusion of a benzene ring with an isoxazole moiety and the presence of a nitro group, make it a versatile building block for the synthesis of novel compounds with diverse biological activities. This guide aims to provide a comprehensive technical overview of this compound, consolidating its physicochemical properties, synthesis, reactivity, and potential applications to support and inspire further research and development.
Core Molecular Attributes
Chemical Identity and Structure
This compound, also known as 6-nitro-1,2-benzisoxazole, is an aromatic heterocyclic compound. The structure consists of a benzene ring fused to an isoxazole ring at the 4- and 5-positions, with a nitro group substituted at the 6-position of the bicyclic system.
CAS Number: 39835-08-0[1]
Molecular Formula: C₇H₄N₂O₃[1]
Molecular Weight: 164.12 g/mol [1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The following table summarizes key computed and available experimental data.
| Property | Value | Source |
| Physical State | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| XLogP3 | 1.5 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[1] |
Synthesis of this compound
Proposed Synthetic Pathway
A logical synthetic approach would start from 2-hydroxy-4-nitrobenzaldehyde. This starting material contains the necessary functionalities in the correct positions for the formation of the this compound ring system.
Figure 2: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the synthesis of benzisoxazoles from hydroxybenzaldehydes and has not been specifically optimized for this compound. Researchers should consider this a starting point for method development.
Step 1: Synthesis of 2-Hydroxy-4-nitrobenzaldehyde Oxime
-
To a solution of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude oxime.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-hydroxy-4-nitrobenzaldehyde oxime.
Causality: The reaction of an aldehyde with hydroxylamine forms an oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.
Step 2: Cyclization to this compound
-
Suspend the 2-hydroxy-4-nitrobenzaldehyde oxime (1.0 eq) in acetic anhydride (excess).
-
Heat the mixture at reflux for 1-2 hours. The progress of the reaction should be monitored by TLC.
-
After cooling, pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the crude product and purify by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford pure this compound.
Causality: Acetic anhydride serves as a dehydrating agent, facilitating the intramolecular cyclization of the oxime by eliminating a molecule of water to form the stable isoxazole ring.
Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by the interplay of the electron-deficient benzisoxazole ring and the strongly electron-withdrawing nitro group.
Reduction of the Nitro Group
The nitro group is susceptible to reduction to an amino group, which is a common transformation in medicinal chemistry to introduce a key functional group for further derivatization.
Figure 3: Reduction of this compound.
This transformation opens up a plethora of synthetic possibilities, as the resulting 6-aminobenzo[d]isoxazole can undergo various reactions such as acylation, alkylation, diazotization, and coupling reactions to generate a library of derivatives for structure-activity relationship (SAR) studies.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAAr) reactions, although the fused isoxazole ring also influences the regioselectivity.
Ring Opening Reactions
The isoxazole ring, under certain conditions (e.g., strong base or reductive cleavage), can undergo ring-opening reactions. This reactivity can be exploited to synthesize other classes of compounds.
Spectral Characterization
Definitive spectral data for this compound is not widely available in the searched literature. The following are predicted and expected spectral characteristics based on the analysis of similar structures.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the benzene ring will exhibit a splitting pattern influenced by the nitro group and the fused isoxazole ring. Specifically, one would expect to see three distinct aromatic protons with coupling patterns indicative of their relative positions.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the benzene ring will appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded. The carbons of the isoxazole ring will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak (M⁺) at m/z 164. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the benzisoxazole ring system.
Applications in Drug Discovery and Medicinal Chemistry
The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is a component of several approved drugs with a wide range of biological activities. These include antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory agents.
The introduction of a nitro group at the 6-position of the benzisoxazole ring system can significantly influence its biological activity. The nitro group can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
While specific pharmacological studies on this compound are not extensively reported in the searched literature, its potential as a key intermediate for the synthesis of biologically active molecules is evident. The corresponding 6-amino derivative can serve as a precursor for a wide array of compounds to be screened for various therapeutic targets. The isoxazole moiety itself is found in numerous pharmaceuticals, and its derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Safety and Handling
Hazard Identification: Based on data for similar compounds, this compound should be handled with care. It is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion and Future Perspectives
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, its structural features suggest a rich chemistry that can be exploited for the synthesis of novel and biologically active molecules. Further research into its synthesis, reactivity, and pharmacological properties is warranted to fully explore the potential of this versatile scaffold. The development of a robust and scalable synthesis for this compound would be a key enabler for its broader application in drug discovery programs.
References
An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitrobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrobenzo[d]isoxazole, a key heterocyclic compound, serves as a versatile intermediate in the synthesis of a wide range of pharmacologically active molecules and functional materials. This guide provides a comprehensive overview of a robust and reproducible method for its synthesis, beginning from commercially available precursors. It further details a suite of analytical techniques essential for the unambiguous characterization and purity assessment of the final product. This document is intended to be a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, thereby empowering researchers to confidently synthesize and validate this important chemical entity.
Introduction: The Significance of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The incorporation of a nitro group at the 6-position significantly influences the molecule's electronic properties, often enhancing its reactivity and potential for further functionalization. This makes this compound a valuable building block in drug discovery programs targeting a range of therapeutic areas.
Strategic Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a key intermediate, 2-cyano-5-nitrophenol, followed by an intramolecular cyclization. This approach offers a reliable and scalable route to the desired product.
Synthesis of the Key Intermediate: 2-Cyano-5-nitrophenol
The journey to this compound begins with the synthesis of 2-cyano-5-nitrophenol. This intermediate is crucial as it contains the necessary functionalities poised for the subsequent ring-closing reaction.[1] A common and effective method starts from the readily available 2-amino-5-nitrophenol.[2][3]
Diagrammatic Representation of the Synthetic Workflow:
Caption: Synthetic pathway from 2-amino-5-nitrophenol to this compound.
Experimental Protocol: Synthesis of 2-Cyano-5-nitrophenol
-
Diazotization of 2-Amino-5-nitrophenol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-amino-5-nitrophenol in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture's appearance.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-cyano-5-nitrophenol can be purified by column chromatography on silica gel.
-
Intramolecular Cyclization to this compound
The final step in the synthesis is the intramolecular cyclization of 2-cyano-5-nitrophenol to form the benzo[d]isoxazole ring. This is typically achieved by dehydration, which can be promoted by various reagents.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
Dissolve the purified 2-cyano-5-nitrophenol in a high-boiling point solvent.
-
Add a dehydrating agent (e.g., polyphosphoric acid or a similar reagent).
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature that facilitates the cyclization reaction, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude this compound can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
-
Comprehensive Characterization of this compound
Unambiguous characterization of the synthesized this compound is paramount to ensure its identity and purity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Diagrammatic Representation of the Characterization Workflow:
Caption: Analytical techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their chemical environments. The aromatic protons of the benzo[d]isoxazole ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The coupling patterns (e.g., doublets, triplets) will help in assigning the protons to their specific positions on the ring.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the carbon atoms will be influenced by their hybridization and the presence of electron-withdrawing groups like the nitro group.
Table 1: Expected NMR Data for this compound
| Technique | Expected Chemical Shifts (δ, ppm) | Key Observations |
| ¹H NMR | Aromatic protons in the range of 7.0 - 9.0 | Distinct signals for each proton on the benzene ring, with characteristic coupling patterns. |
| ¹³C NMR | Aromatic carbons in the range of 110 - 160 | Signals corresponding to all seven carbon atoms of the molecule. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the nitro group and the aromatic ring.[4][5]
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-O Stretch (Nitro) | ~1530-1500 (asymmetric) and ~1350-1300 (symmetric) |
| C=N Stretch (Isoxazole) | ~1650-1600 |
| C=C Stretch (Aromatic) | ~1600-1450 |
| C-H Stretch (Aromatic) | ~3100-3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₄N₂O₃), the expected molecular weight is approximately 164.12 g/mol .[6] The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern can further support the proposed structure.[7][8][9]
Conclusion
This technical guide has outlined a reliable and well-characterized pathway for the synthesis of this compound. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently produce and validate this important chemical intermediate. The information provided herein serves as a valuable resource for scientists and professionals engaged in synthetic chemistry and drug development, facilitating the exploration of new chemical entities based on the versatile benzo[d]isoxazole scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
"6-Nitrobenzo[D]isoxazole" molecular structure and IUPAC name
An In-Depth Technical Guide to 6-Nitrobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles. We will explore its molecular structure, physicochemical properties, synthetic pathways, and its potential as a scaffold in the development of novel therapeutics.
Core Molecular Identity and Structure
This compound, also known by its IUPAC name 6-nitro-1,2-benzoxazole , is an aromatic heterocyclic compound.[1] The core of this molecule is the benzo[d]isoxazole system, which consists of a benzene ring fused to an isoxazole ring. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The defining feature of this specific derivative is the nitro group (-NO2) substituted at the 6th position of the bicyclic system.
The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the entire ring system, impacting its reactivity and potential biological interactions.
IUPAC Name: 6-nitro-1,2-benzoxazole[1] Synonyms: 6-Nitro-1,2-benzisoxazole, this compound[1] CAS Number: 39835-08-0[1] Molecular Formula: C₇H₄N₂O₃[1]
Below is a diagram illustrating the molecular structure and atom numbering of this compound.
Caption: Molecular structure of this compound.
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The data below is computationally generated and provides a solid baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 164.12 g/mol | PubChem[1] |
| Monoisotopic Mass | 164.02219199 Da | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 71.9 Ų | PubChem[1] |
| Complexity | 192 | PubChem[1] |
Expert Insights: The XLogP3 value of 1.5 suggests moderate lipophilicity, a key parameter for cell membrane permeability in drug candidates. The topological polar surface area (TPSA) of 71.9 Ų is well within the range typically associated with good oral bioavailability. These properties make this compound and its derivatives attractive starting points for medicinal chemistry programs.
Synthesis and Reactivity
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, and various synthetic routes have been developed.[2][3] Common methods for forming the isoxazole ring fused to a benzene ring include 1,3-dipolar cycloaddition reactions and the condensation of primary nitro compounds.[4][5][6]
For this compound specifically, a plausible synthetic route involves the cyclization of a suitably substituted aromatic precursor. A common strategy is the reductive cyclization of a 2-halo-nitroarene with a source of the N-O bond.
References
- 1. This compound | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
Introduction: The Significance of the Benzo[d]isoxazole Scaffold
An In-depth Technical Guide to 6-Nitrobenzo[d]isoxazole for Medicinal Chemistry Professionals
The benzo[d]isoxazole core is recognized by medicinal chemists as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1] Its unique electronic properties and rigid, planar structure make it a versatile scaffold in drug design. Derivatives of this heterocycle have demonstrated a vast spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[2][3][4]
This guide focuses on a specific, functionally rich derivative: This compound . The introduction of a nitro group onto the benzisoxazole core does more than simply modify its electronic profile; it introduces a highly versatile chemical handle. For researchers in drug development, the nitro group serves as a critical starting point for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive overview of the core physicochemical properties, reactivity, and synthetic considerations for this compound, tailored for its application in modern medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound, also known by its IUPAC name 6-nitro-1,2-benzoxazole, is an aromatic heterocyclic compound.[5] Its structure consists of a benzene ring fused to an isoxazole ring, with a nitro group substituted at the 6-position.
Caption: 2D structure of this compound.
The key physicochemical properties of this compound are summarized in the table below. It is important to note that many of these values are computationally predicted, as extensive experimental data for this specific isomer is not widely published.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | PubChem[5] |
| Molecular Weight | 164.12 g/mol | PubChem[5] |
| CAS Number | 39835-08-0 | PubChem[5] |
| IUPAC Name | 6-nitro-1,2-benzoxazole | PubChem[5] |
| Appearance | Likely a yellow or light brown solid (inferred from related nitroaromatics) | [6] |
| XLogP3 | 1.5 | PubChem[5] |
| Hydrogen Bond Donors | 0 | PubChem[5] |
| Hydrogen Bond Acceptors | 4 | PubChem[5] |
| Solubility | Expected to have low aqueous solubility but be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [7] |
Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of this compound is critical. The following section details the expected spectroscopic signatures based on established principles and data from analogous structures.[8][9]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The aromatic region of the ¹H NMR spectrum is expected to be the most informative. The three protons on the benzene ring will appear as distinct signals, likely downfield due to the deshielding effects of the fused isoxazole ring and the electron-withdrawing nitro group. The proton at position 7, being ortho to the nitro group, would likely be the most deshielded. A singlet would be expected for the proton at position 3 on the isoxazole ring.
-
¹³C NMR Spectroscopy : The spectrum will show seven distinct signals for the aromatic carbons. The carbon atom attached to the nitro group (C6) is expected to be significantly deshielded.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands are predicted as follows:
-
~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹ : Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
-
~1600-1620 cm⁻¹ : C=N stretching vibration within the isoxazole ring.[10]
-
~1400-1420 cm⁻¹ : N-O stretching of the isoxazole ring.[11]
-
~3000-3100 cm⁻¹ : Aromatic C-H stretching.
-
-
Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 164. Fragmentation may involve the loss of NO₂ (46 Da) or other characteristic cleavages of the heterocyclic ring.
Synthesis and Chemical Reactivity: A Medicinal Chemist's Perspective
The chemical behavior of this compound is dominated by the interplay between the electron-deficient nitroaromatic system and the isoxazole ring.
Proposed Synthetic Pathway
While numerous methods exist for isoxazole synthesis, a highly plausible route to this compound involves an intramolecular nitrile oxide cycloaddition.[12][13] This common and robust strategy offers good control over the final structure.
Caption: Proposed synthesis workflow for this compound.
Hypothetical Experimental Protocol:
-
Oxime Formation: To a solution of 2-fluoro-5-nitrobenzaldehyde in ethanol, add an equimolar amount of hydroxylamine hydrochloride and a mild base like sodium acetate. Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting aldehyde. The rationale here is to convert the aldehyde into the corresponding oxime, the direct precursor to the nitrile oxide.
-
Cyclization: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (bleach). The hypochlorite acts as a mild oxidant to convert the oxime into a highly reactive nitrile oxide intermediate. This intermediate then undergoes a spontaneous intramolecular [3+2] cycloaddition reaction, displacing the fluoride to form the stable benzo[d]isoxazole ring system.
-
Workup and Purification: After the reaction is complete, the product can be extracted into an organic solvent like ethyl acetate, washed, dried, and purified using column chromatography on silica gel to yield pure this compound.
Core Reactivity
The reactivity of this compound is twofold, providing a rich platform for further chemical exploration.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group and the fused isoxazole ring activates the benzene nucleus towards attack by nucleophiles. This is particularly relevant for positions ortho and para to the nitro group. This SNAr reactivity allows for the displacement of suitable leaving groups (if present) or direct addition-elimination reactions, enabling the introduction of amines, alkoxides, and other key functional groups.[14][15]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative (6-aminobenzo[d]isoxazole) using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂, HCl). This transformation is arguably the most critical reaction for drug discovery, as it unmasks a nucleophilic amino group.
Gateway to Drug Discovery: The Nitro Group as a Synthetic Handle
The true value of this compound in a drug discovery program lies in the synthetic versatility afforded by the nitro functionality. The conversion to an amine opens the door to a vast array of subsequent chemical modifications.
Caption: The nitro-to-amine reduction as a key step for SAR studies.
This strategic reduction allows chemists to:
-
Form Amides and Sulfonamides: Acylation or sulfonylation of the resulting amine with a diverse library of acid chlorides or sulfonyl chlorides is a cornerstone of SAR exploration.
-
Generate Ureas and Thioureas: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, which are common pharmacophores.
-
Perform Reductive Amination: The amine can be further elaborated through reductive amination with various aldehydes and ketones to introduce substituted alkyl chains.
This systematic approach enables the fine-tuning of a compound's properties, including its potency, selectivity, solubility, and metabolic stability, which is essential for transforming a preliminary hit into a viable drug candidate.
Safety and Handling Precautions
-
Toxicity: Nitroaromatic compounds are often toxic. Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin.[16]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or nitrile), and safety glasses or goggles.[16]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Researchers should always consult institutional safety protocols and perform a thorough risk assessment before handling this or any related chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Nitrobenzothiazole CAS#: 2942-06-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. lehigh.edu [lehigh.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 6-Nitrobenzo[d]isoxazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrobenzo[d]isoxazole, a nitro-substituted derivative of the benzisoxazole scaffold, represents a molecule of significant interest in medicinal chemistry. The benzisoxazole core is a privileged structure, forming the foundation of numerous pharmacologically active compounds.[1] The introduction of a nitro group at the 6-position modulates the electronic properties of the bicyclic system, potentially influencing its biological activity and reactivity. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, and a review of the known biological activities of related isoxazole and benzisoxazole derivatives, thereby inferring its therapeutic potential. While specific biological data for this compound remains limited in publicly accessible literature, this document aims to provide a foundational resource for researchers exploring its utility in drug discovery and development.
Introduction to the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole ring system, also known as 1,2-benzisoxazole, is an aromatic heterocyclic compound formed by the fusion of a benzene ring and an isoxazole ring.[2] This scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The versatility of the benzisoxazole core lies in its rigid structure and the ability to introduce various substituents at different positions, allowing for the fine-tuning of its pharmacological profile. The nitrogen and oxygen atoms within the isoxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the binding affinity and selectivity of its derivatives.[5]
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 2-hydroxy-4-nitrobenzaldehyde.[1][6] This method comprises the formation of an oxime intermediate followed by an intramolecular cyclization to yield the desired benzisoxazole ring system.
Synthetic Pathway
The overall synthetic scheme is depicted below:
Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4-nitrobenzaldehyde oxime
-
Dissolution: Dissolve 2-hydroxy-4-nitrobenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or a mixture of methanol and water.[7]
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 eq.) and a mild base like sodium acetate (1.2 eq.). The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.[7]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the oxime is generally efficient under these conditions.
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into cold water, which will precipitate the oxime. The solid product is then collected by filtration, washed with water to remove any inorganic salts, and dried.
Causality behind Experimental Choices: The use of a mild base like sodium acetate is preferred over strong bases to avoid potential side reactions involving the phenolic hydroxyl group and the nitro group. Ethanol or a methanol/water mixture provides good solubility for the reactants and facilitates the reaction.
Step 2: Synthesis of this compound (Cyclodehydration)
-
Reaction Setup: Suspend the dried 2-hydroxy-4-nitrobenzaldehyde oxime (1.0 eq.) in a dehydrating agent such as acetic anhydride.
-
Heating: Heat the reaction mixture to reflux. The acetic anhydride serves as both the solvent and the dehydrating agent, promoting the intramolecular cyclization by eliminating a molecule of water.
-
Monitoring: The reaction progress can be monitored by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture and pour it onto ice water to hydrolyze the excess acetic anhydride and precipitate the crude product. The solid this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final product.
Causality behind Experimental Choices: Acetic anhydride is a common and effective reagent for the cyclodehydration of oximes to form isoxazole rings. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization reaction.
Physicochemical and Spectroscopic Properties
The key physicochemical properties of this compound are summarized in the table below.[2]
| Property | Value |
| Molecular Formula | C₇H₄N₂O₃ |
| Molecular Weight | 164.12 g/mol |
| CAS Number | 39835-08-0 |
| Appearance | (Predicted) Pale yellow solid |
| XLogP3 | 1.5 |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the benzene ring will exhibit a specific splitting pattern depending on their coupling with each other. The presence of the electron-withdrawing nitro group will likely cause a downfield shift for the adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbons of the aromatic ring will appear in the range of approximately δ 110-160 ppm.[8] The carbon atom attached to the nitro group is expected to be significantly deshielded.
Mass Spectrometry: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of NO₂ (46 Da) and/or CO (28 Da), which are common fragmentation pathways for nitroaromatic and heterocyclic compounds, respectively.[9][10]
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
C=N and C=C stretching (in-ring): ~1600-1450 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹[9]
Potential Biological Activities and Therapeutic Applications
While direct biological studies on this compound are scarce, the extensive research on related isoxazole and benzisoxazole derivatives provides a strong basis for predicting its potential therapeutic applications.
Anticancer Potential
Numerous isoxazole and benzisoxazole derivatives have demonstrated significant anticancer activity through various mechanisms of action.[5][11] These include:
-
Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[11]
-
Enzyme Inhibition: Derivatives of this scaffold have been identified as inhibitors of key enzymes involved in cancer progression, such as protein kinases and topoisomerases.[11]
-
Disruption of Microtubule Assembly: Some isoxazole analogs can interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[11]
The presence of the nitro group in this compound could enhance its anticancer potential, as nitroaromatic compounds are known to be effective in this regard, often acting as hypoxia-activated prodrugs.
Antimicrobial Activity
The isoxazole ring is a component of several clinically used antibiotics.[4] Synthetic derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[12] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nitro group can also contribute to antimicrobial efficacy, as seen in drugs like nitrofurantoin.
Anti-inflammatory and Other Activities
Isoxazole derivatives have also been investigated for their anti-inflammatory, analgesic, and neuroprotective properties.[4] The core structure can interact with enzymes such as cyclooxygenases (COX) or targets within the central nervous system.
Future Directions and Conclusion
This compound is a molecule with significant untapped potential in medicinal chemistry. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its properties and biological activities.
Future research should focus on:
-
Detailed Synthesis and Characterization: A thorough study of the synthesis of this compound, including optimization of reaction conditions and complete spectroscopic characterization, is warranted.
-
Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities, including the determination of IC₅₀ values.
-
Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate its mechanism of action. This could involve identifying its molecular targets and downstream signaling pathways.
Figure 2: A logical workflow for the future investigation of this compound.
References
- 1. 2-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 75570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 [sigmaaldrich.com]
- 7. ias.ac.in [ias.ac.in]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. youtube.com [youtube.com]
- 10. people.whitman.edu [people.whitman.edu]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
The 6-Nitrobenzo[d]isoxazole Scaffold: A Technical Guide to a Privileged Core for Hypoxia-Activated Therapeutics
Abstract
The 6-nitrobenzo[d]isoxazole core represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1][2] Its unique chemical architecture, combining the versatile benzisoxazole moiety with a strategically placed nitro group, enables its function as a hypoxia-activated prodrug. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing the synthesis, mechanism of action, and biological evaluation of this compound derivatives. We will explore the causality behind its design as a bioreductive agent, provide field-proven experimental protocols for its characterization, and present key structure-activity relationship data to inform future drug discovery efforts.
The Scientific Rationale: Exploiting the Tumour Microenvironment
Solid tumours are frequently characterized by regions of low oxygen, or hypoxia.[3][4] This hypoxic state is a consequence of chaotic and insufficient vasculature that cannot keep pace with rapid cancer cell proliferation.[5] Crucially, hypoxia is not merely a bystander effect; it is a driver of tumour progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[3] However, this unique physiological feature of tumours provides a distinct target that is largely absent in healthy, well-oxygenated tissues.[4]
The this compound scaffold is expressly designed to exploit this differential. The core concept is bioreductive activation . The electron-withdrawing nitro group renders the parent molecule relatively inert. However, under hypoxic conditions, endogenous oxidoreductase enzymes, such as NADPH:cytochrome P450 reductases and bacterial-type nitroreductases (NTRs), are highly active.[6][7] These enzymes catalyze the reduction of the nitro group, transforming it into highly reactive intermediates like nitroso and hydroxylamine species.[8] This enzymatic reduction acts as an electronic "switch," triggering a molecular cascade that unmasks a potent cytotoxic effector, leading to selective cell death in the hypoxic tumour core.[9][10]
The benzisoxazole portion of the scaffold is not merely a carrier. It is an important pharmacophore in its own right, found in numerous FDA-approved drugs and known to interact with a wide range of biological targets.[9][11][12] This dual functionality—a bioreductive trigger combined with a proven pharmacophore—is what makes the this compound core a subject of intense interest in drug discovery.
Synthesis of the this compound Core
The synthesis of this compound derivatives typically involves two key phases: the construction of the core benzisoxazole ring system and the subsequent introduction of the nitro group at the C-6 position.
Phase 1: Construction of the Benzisoxazole Ring
A common and effective route to the benzisoxazole core begins with appropriately substituted salicylic acid derivatives. A representative synthesis for the key intermediate, benzo[d]isoxazole-3-carboxylic acid, is outlined below. This intermediate is a versatile building block for creating a library of amide derivatives.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. mdpi.com [mdpi.com]
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- 5. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for evaluating the abilities of diverse nitroaromatic prodrug metabolites to exit a model Gram negative bacterial vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. mdpi.com [mdpi.com]
Navigating the Uncharted: A Health and Safety Guide to 6-Nitrobenzo[d]isoxazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Prudence
Section 1: Chemical and Physical Identity
6-Nitrobenzo[d]isoxazole is a nitro-substituted heterocyclic compound. Its core structure, the benzisoxazole ring, is a key moiety in various biologically active molecules. The presence of the nitro group significantly influences its chemical reactivity and potential toxicological profile.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | PubChem[1] |
| Molecular Weight | 164.12 g/mol | PubChem[1] |
| CAS Number | 39835-08-0 | PubChem[1] |
| Synonyms | 6-Nitro-1,2-benzisoxazole, 6-nitro-1,2-benzoxazole | PubChem[1] |
Section 2: Hazard Identification and GHS Classification (Inferred)
While a specific Globally Harmonized System (GHS) classification for this compound is not established, by examining related compounds, we can infer a potential hazard profile. For instance, analogous compounds like 3-Chloro-5-nitrobenzo[d]isoxazole and other nitroaromatic compounds often exhibit the following hazards.[2]
Potential GHS Pictograms:
Inferred Signal Word: Warning [2]
Inferred Hazard Statements:
Inferred Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Section 3: Toxicological Profile (Inferred)
The toxicological properties of this compound have not been fully investigated. However, the isoxazole moiety and the nitroaromatic group are both associated with potential biological activity and toxicity.[7][8][9][10][11]
-
Acute Toxicity: Based on related compounds, it is prudent to assume that this compound may be harmful if swallowed.[3]
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3][4]
-
Carcinogenicity: No data is available to classify the carcinogenicity of this compound. IARC has not classified this compound.[4]
Section 4: Safe Handling and Storage
Given the inferred hazards, stringent safety protocols should be implemented when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Recommended PPE for handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[13]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Keep away from heat, sparks, and open flames.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][12]
Section 5: Emergency Procedures
A clear and practiced emergency plan is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]
-
Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides (NOx).[4]
-
Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[12]
Accidental Release Measures
The following workflow should be initiated in the event of a spill.
Caption: Step-by-step workflow for responding to a spill.
Section 6: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[4] Do not allow the product to enter drains.[4]
Section 7: Conclusion
The responsible and safe handling of this compound is paramount for the protection of researchers and the environment. While direct safety data is limited, a conservative approach based on the known hazards of similar chemical entities provides a framework for minimizing risk. Adherence to the principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and engineering controls, is essential. As new information becomes available, this guide should be updated to reflect the most current understanding of the health and safety profile of this compound.
References
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- 2. chemscene.com [chemscene.com]
- 3. angenechemical.com [angenechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 6-Nitrobenzothiazole | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-ingestion of amatoxins and isoxazoles-containing mushrooms and successful treatment: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. gestis-database.dguv.de [gestis-database.dguv.de]
An In-Depth Technical Guide to the Discovery and History of 6-Nitrobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrobenzo[d]isoxazole, a heterocyclic compound of significant interest, stands at the intersection of historical organic synthesis and modern medicinal chemistry. This technical guide provides a comprehensive exploration of its discovery, historical synthesis, and the evolution of its preparation methods. Furthermore, it delves into the physicochemical properties and the burgeoning potential of this molecule and its derivatives within the realm of drug discovery and development. By synthesizing historical context with contemporary research, this document aims to serve as an authoritative resource for researchers and scientists engaged in the exploration of novel therapeutic agents.
Introduction: The Benzisoxazole Scaffold
The benzisoxazole core, a bicyclic aromatic system formed by the fusion of a benzene ring and an isoxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The unique electronic and steric properties of the benzisoxazole ring system allow for diverse interactions with biological targets, making it a fertile ground for the design of novel therapeutics.[2] The introduction of a nitro group at the 6-position of the benzisoxazole scaffold, yielding this compound, significantly modulates its electronic properties and, consequently, its potential biological activity.
Discovery and Historical Synthesis: A Journey Through Time
The precise first synthesis of this compound is not prominently documented in a single landmark publication but can be pieced together through an understanding of the historical development of benzisoxazole synthesis. The foundational methods for creating the benzisoxazole ring system were established in the late 19th and early 20th centuries.
While a definitive "discoverer" of this compound is elusive in the readily available literature, its synthesis is a logical extension of early benzisoxazole chemistry. The most probable historical route to its first preparation would have involved the cyclization of a suitably substituted precursor, a strategy that remains a cornerstone of its synthesis today.
A plausible early synthetic approach would have commenced with a nitrated salicylaldehyde derivative. Specifically, 2-hydroxy-4-nitrobenzaldehyde serves as a logical starting material.[3][4] The synthesis would proceed through the formation of an oxime, followed by an intramolecular cyclization to yield the benzisoxazole ring.
Conceptual Historical Synthesis Pathway
The rationale behind this historical approach lies in the well-established reactivity of phenols and aldehydes. The nitration of salicylaldehyde, while potentially yielding a mixture of isomers, provides the necessary nitro-substituted phenolic aldehyde.[5] The subsequent formation of the oxime from the aldehyde functionality is a robust and high-yielding reaction.[6][7][8][9] The final cyclization step, driven by the removal of a water molecule, forges the isoxazole ring.
Physicochemical Properties and Characterization
This compound is a stable, crystalline solid with the molecular formula C₇H₄N₂O₃.[10] Its molecular weight is approximately 164.12 g/mol .[10]
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | [10] |
| Molecular Weight | 164.12 g/mol | [10] |
| CAS Number | 39835-08-0 | [10] |
| IUPAC Name | 6-nitro-1,2-benzoxazole | [10] |
Characterization of this compound is typically achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.
Modern Synthetic Methodologies
While the historical synthesis provides a conceptual foundation, contemporary methods for preparing this compound and its derivatives offer improved yields, efficiency, and substrate scope. These modern approaches often build upon the same fundamental bond-forming strategies but employ more refined reagents and reaction conditions.
Intramolecular Cyclization of o-Hydroxy Oximes
This remains a prevalent and versatile method for constructing the benzisoxazole core.[11] The general strategy involves the preparation of an o-hydroxyaryl oxime, which then undergoes base-catalyzed or thermally induced cyclization.[11]
Experimental Protocol: Synthesis of this compound via Cyclization of 2-Hydroxy-4-nitrobenzaldehyde Oxime
-
Step 1: Synthesis of 2-Hydroxy-4-nitrobenzaldehyde Oxime.
-
To a solution of 2-hydroxy-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the oxime.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Step 2: Cyclization to this compound.
-
Suspend the dried 2-hydroxy-4-nitrobenzaldehyde oxime in a dehydrating agent such as acetic anhydride.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the crude this compound by filtration, wash thoroughly with water to remove any remaining acid, and dry.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The Role of this compound in Drug Discovery and Development
The benzisoxazole scaffold is a key component in several marketed drugs, including the anticonvulsant zonisamide and the antipsychotic risperidone.[1] The introduction of a nitro group, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The electron-withdrawing nature of the nitro group can impact receptor binding, metabolic stability, and overall biological activity.
While specific, extensive biological studies on this compound itself are not widely published, its derivatives are of considerable interest. The nitro group can serve as a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. For example, the nitro group can be reduced to an amine, which can then be further functionalized.
The broader class of nitroaromatic compounds has been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. The presence of the nitro group can lead to bioreductive activation under hypoxic conditions, a characteristic of solid tumors, making such compounds potential candidates for cancer therapy.
Future Perspectives and Conclusion
This compound stands as a testament to the enduring legacy of classical organic synthesis and its continued relevance in modern drug discovery. While its own biological profile is yet to be fully elucidated, its role as a versatile synthetic intermediate for the creation of more complex benzisoxazole derivatives is clear. The exploration of structure-activity relationships of this compound analogs is a promising avenue for the development of novel therapeutic agents. Future research should focus on the systematic biological evaluation of this compound and its derivatives to unlock their full therapeutic potential. This in-depth understanding of its history, synthesis, and chemical properties provides a solid foundation for researchers to build upon in the quest for new and effective medicines.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 | FH24265 [biosynth.com]
- 4. 2-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 75570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. e-journals.in [e-journals.in]
Methodological & Application
Application Note: Harnessing 6-Nitrobenzo[d]isoxazole Derivatives for the Synthesis of Advanced Fluorescent Probes
Introduction: The NBD Scaffold - A Versatile Tool in Fluorescence Sensing
The small, environmentally sensitive fluorophore platform derived from a nitro-substituted benzoxadiazole core has become an indispensable tool in chemical biology and drug development. While sometimes referred to by the general isomeric name "6-Nitrobenzo[d]isoxazole," the workhorse of this class is overwhelmingly 7-nitro-2,1,3-benzoxadiazole , commonly known as NBD . This guide will focus on the synthesis and application of fluorescent probes from the NBD scaffold, particularly from its activated precursor, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).
The power of the NBD group lies in its unique electronic properties. The presence of a potent electron-withdrawing nitro group renders the aromatic ring highly electron-deficient. This chemical feature makes the carbon atom at the 4-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This reactivity is the cornerstone of its use in probe design, allowing for the covalent labeling of a vast array of biological nucleophiles, most notably thiols.
Furthermore, NBD derivatives often exhibit weak intrinsic fluorescence. This characteristic is ingeniously exploited in "off-on" or "turn-on" probe designs, where the NBD moiety acts as a fluorescence quencher in the probe's initial state.[1][2] Reaction with a specific analyte triggers a chemical transformation that alleviates this quenching, leading to a dramatic increase in fluorescence quantum yield and a powerful, detectable signal.
The Chemistry of NBD: Mechanism and Fluorescence Modulation
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary reaction enabling the creation of NBD-based probes is the SNAr reaction. Using NBD-Cl as the starting material, nucleophiles such as the thiolate anions of cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), or the hydrosulfide anion (HS⁻) from hydrogen sulfide (H₂S), can readily attack the electron-deficient C4 position, displacing the chloride leaving group.
The causality behind this facile reaction is twofold:
-
Activation: The nitro group's strong electron-withdrawing nature (-M, -I effects) polarizes the C-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the completion of the substitution.
This mechanism allows for a modular and predictable way to conjugate the NBD fluorophore to various recognition elements or biomolecules.
References
The Strategic Utility of 6-Nitrobenzo[d]isoxazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Unseen Potential of a Versatile Intermediate
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the strategic use of versatile chemical scaffolds. The isoxazole ring system, a five-membered heterocycle, is a prominent feature in numerous biologically active compounds, valued for its ability to engage in various non-covalent interactions within biological targets.[1][2] Among the diverse array of isoxazole-containing building blocks, 6-Nitrobenzo[d]isoxazole emerges as a particularly valuable, yet often overlooked, intermediate. Its unique electronic properties, conferred by the nitro group, and its potential for facile chemical modification, make it a powerful tool in the synthesis of complex molecules with significant therapeutic potential, particularly in the realm of kinase inhibition.[3][4] This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and subsequent transformation into key precursors for drug discovery programs.
Physicochemical Properties and Safety Considerations
This compound is a solid organic compound with the molecular formula C₇H₄N₂O₃ and a molecular weight of 164.12 g/mol .[5] A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₃ | [5] |
| Molecular Weight | 164.12 g/mol | [5] |
| CAS Number | 39835-08-0 | [5] |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.[6]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-hydroxy-4-nitrobenzaldehyde. This pathway involves the formation of an oxime intermediate, followed by an intramolecular cyclization.
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route from 2-hydroxy-4-nitrobenzaldehyde.
Protocol 1: Synthesis of 2-Hydroxy-4-nitrobenzaldehyde Oxime
This protocol is adapted from established methods for the synthesis of aryl oximes from their corresponding aldehydes.[7]
Materials:
-
2-Hydroxy-4-nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde).
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of sodium bicarbonate (1.5 eq) in water to the reaction mixture. Control the addition to manage effervescence.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to yield the crude 2-hydroxy-4-nitrobenzaldehyde oxime. The product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Intramolecular Cyclization to this compound
The cyclization of the phenolic oxime is effectively achieved by heating in acetic anhydride, which acts as both a dehydrating agent and a solvent.[8]
Materials:
-
2-Hydroxy-4-nitrobenzaldehyde oxime
-
Acetic anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the 2-hydroxy-4-nitrobenzaldehyde oxime (1.0 eq) in acetic anhydride (5 mL per gram of oxime).
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Stir the mixture until the excess acetic anhydride has hydrolyzed and the product precipitates.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
The crude this compound can be purified by recrystallization from ethanol.
Spectroscopic Characterization of this compound
Accurate spectroscopic characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Technique | Expected Data | Reference(s) |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.5-8.5 ppm. | [9][10] |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. | [9][11] |
| IR (KBr) | Characteristic peaks for C=N, N-O, and NO₂ stretching vibrations. | [5][12] |
Application in Medicinal Chemistry: A Gateway to Bioactive Amines
The true value of this compound lies in its facile conversion to 6-aminobenzo[d]isoxazole. The amino group serves as a versatile handle for the introduction of a wide array of functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. A common and effective method for the reduction of the nitro group is the use of tin(II) chloride in hydrochloric acid.[1][2][12][13][14]
Diagram 2: Transformation and Application of this compound
Caption: Reduction to the key amine intermediate and subsequent acylation.
Protocol 3: Reduction to 6-Aminobenzo[d]isoxazole
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid to the stirred solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8. Be cautious as this will cause effervescence.
-
A precipitate of tin salts will form. Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-aminobenzo[d]isoxazole.
Protocol 4: Synthesis of a Model Bioactive Precursor: N-(Benzo[d]isoxazol-6-yl)acetamide
To illustrate the utility of the 6-amino intermediate, the following protocol describes its conversion to an acetamide, a common structural motif in kinase inhibitors.[15]
Materials:
-
6-Aminobenzo[d]isoxazole
-
Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6-aminobenzo[d]isoxazole (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N-(benzo[d]isoxazol-6-yl)acetamide.
Conclusion and Future Outlook
This compound represents a strategically important intermediate in medicinal chemistry. The protocols detailed herein provide a reliable pathway for its synthesis and its conversion into the versatile 6-amino derivative. This amine is a valuable precursor for the synthesis of a diverse range of bioactive molecules, including potent kinase inhibitors. By leveraging the chemistry of this scaffold, drug discovery professionals can efficiently generate novel compound libraries for the identification of next-generation therapeutics. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. researchgate.net [researchgate.net]
- 7. Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sarpublication.com [sarpublication.com]
Application Notes & Protocols: Strategic Functionalization of 6-Nitrobenzo[d]isoxazole
Abstract
The 6-nitrobenzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics, including anticonvulsants and antipsychotics.[1][2] Its unique electronic and structural properties make it an attractive starting point for creating diverse molecular architectures.[3][4][5] This guide provides a comprehensive overview and detailed experimental protocols for three primary strategies to functionalize this compound: reduction of the nitro group, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed C-H activation. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles to empower researchers in drug discovery and chemical synthesis.
Introduction: The Significance of this compound
Benzo[d]isoxazole, also known as 1,2-benzisoxazole, is a bicyclic aromatic heterocycle that serves as the core for numerous biologically active compounds.[2][6] The introduction of a nitro group at the 6-position profoundly influences the molecule's reactivity in two critical ways:
-
Activation of the Aromatic Ring: The potent electron-withdrawing nature of the nitro group significantly decreases the electron density of the benzene ring. This electronic deficit makes the ring susceptible to attack by nucleophiles, a reactivity profile opposite to that of standard electrophilic aromatic substitution.[7][8]
-
A Functional Handle: The nitro group itself is a versatile functional group that can be readily transformed, most commonly into an amine, which then serves as a key nucleophilic site for further derivatization.[9]
These dual characteristics make this compound a strategic starting material for building libraries of complex molecules for pharmacological screening.[10] This document outlines field-proven methodologies to exploit this reactivity.
Core Functionalization Pathways
The functionalization of this compound can be logically categorized into three primary transformations, each targeting a different reactive aspect of the molecule. These pathways provide access to key intermediates for downstream synthesis.
Figure 1: Core functionalization pathways for this compound.
Protocol 1: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is arguably the most fundamental and widely used transformation for this scaffold. The resulting 6-aminobenzo[d]isoxazole is a versatile building block, enabling a host of subsequent reactions such as amide couplings, sulfonamide formation, and diazotization.
Causality and Experimental Rationale
The classical method for this reduction involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) with concentrated hydrochloric acid (HCl).[9] This method is robust, high-yielding, and tolerant of the isoxazole ring, which can be sensitive to other reductive conditions.
-
Choice of Reagent (Sn/HCl): Tin metal acts as the electron donor. In the presence of concentrated HCl, Sn is oxidized (primarily to Sn2+ and Sn4+), releasing electrons that sequentially reduce the nitro group. The acidic environment provides the necessary protons for the formation of water as a byproduct.
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. As the product is an amine, it will be protonated in the acidic medium to form the ammonium salt (e.g., 6-aminobenzo[d]isoxazolium chloride), which is soluble in the aqueous reaction mixture.
-
Workup: A crucial step is the basification of the reaction mixture, typically with a strong base like NaOH or NH4OH. This deprotonates the ammonium salt, precipitating the free amine, which can then be extracted into an organic solvent.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.64 g, 10.0 mmol) and granulated tin (5.94 g, 50.0 mmol, 5.0 equiv.).
-
Reagent Addition: Carefully add concentrated hydrochloric acid (20 mL) to the flask. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cooling and Basification: Allow the mixture to cool to room temperature, then place it in an ice bath. Slowly and carefully add aqueous sodium hydroxide solution (10 M) until the mixture is strongly basic (pH > 12). A thick, white precipitate of tin hydroxides will form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The product will move into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-aminobenzo[d]isoxazole.
Data Presentation
| Parameter | Expected Value |
| Typical Yield | 80-95% |
| Appearance | Off-white to light brown solid |
| Molecular Weight | 134.14 g/mol |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound allows for the direct substitution of hydrogen atoms by strong nucleophiles, a process known as Nucleophilic Aromatic Substitution of Hydrogen (SNArH). The nitro group at the C6 position strongly activates the ortho (C5 and C7) and para (C3, though this position is part of the isoxazole ring) positions towards nucleophilic attack.[8][11] The C7 position is often the most accessible for substitution due to steric and electronic factors.
Causality and Experimental Rationale
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring at an activated position (e.g., C7), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] For the substitution of hydrogen, an oxidant is required in a subsequent step to remove a hydride ion (H-) and restore aromaticity. In many cases with strong nucleophiles and specific substrates, ambient oxygen can serve as the oxidant.
-
Choice of Nucleophile: This protocol is effective with a range of nucleophiles, including alkoxides, thiolates, and secondary amines (e.g., morpholine, piperidine).
-
Solvent and Base: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is ideal as it can stabilize the charged Meisenheimer intermediate.[12] A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is often used to deprotonate the nucleophile if it is not already in its anionic form.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry, oven-baked flask under a nitrogen atmosphere, add this compound (0.82 g, 5.0 mmol) and a strong, non-nucleophilic base such as potassium carbonate (K2CO3, 1.38 g, 10.0 mmol, 2.0 equiv.).
-
Solvent and Nucleophile Addition: Add anhydrous DMSO (25 mL) followed by the nucleophile, for example, morpholine (0.65 mL, 7.5 mmol, 1.5 equiv.).
-
Heating: Heat the reaction mixture to 80-100 °C. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction by TLC. The reaction may require 12-24 hours for completion.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMSO and salts.
-
Purification: The crude solid can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 7-(morpholin-4-yl)-6-nitrobenzo[d]isoxazole.
Data Presentation
| Parameter | Expected Value (for Morpholine adduct) |
| Typical Yield | 50-70% |
| Appearance | Yellow to orange solid |
| Molecular Weight | 249.23 g/mol |
Protocol 3: Palladium-Catalyzed C-H Functionalization
Direct C-H activation is a powerful, modern strategy for forging carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical alternative to traditional cross-coupling reactions.[13][14] For this compound, the isoxazole nitrogen can act as a directing group, facilitating regioselective C-H activation at the adjacent C7 position.[15] This allows for the direct arylation of the scaffold.
Causality and Experimental Rationale
-
Catalytic Cycle: The mechanism involves a sequence of steps:
-
C-H Activation/Cyclometalation: The palladium catalyst coordinates to the directing group (isoxazole nitrogen) and activates the ortho C-H bond (C7-H) to form a palladacycle intermediate.
-
Oxidative Addition: The aryl halide partner undergoes oxidative addition to the palladium center.
-
Reductive Elimination: The aryl group and the benzisoxazole scaffold couple, releasing the desired product and regenerating the active palladium catalyst.[16]
-
-
Choice of Catalyst System: A palladium(II) source like Pd(OAc)2 is a common and effective precatalyst.
-
Additives: An oxidant, such as Cu(OAc)2 or Ag2CO3, is often required to maintain the active Pd(II) catalytic state. A base, such as potassium carbonate (K2CO3) or potassium acetate (KOAc), is necessary to facilitate the C-H activation step.[17]
-
Solvent: High-boiling point, polar aprotic solvents like DMF or dioxane are typically used to ensure solubility and facilitate the high temperatures often required.
Figure 2: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
Detailed Step-by-Step Protocol
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (0.328 g, 2.0 mmol), the aryl bromide coupling partner (e.g., 4-bromoanisole, 0.45 g, 2.4 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)2, 22.4 mg, 0.1 mmol, 5 mol%), and potassium acetate (KOAc, 0.39 g, 4.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with nitrogen or argon three times. Add anhydrous N,N-Dimethylformamide (DMF) (10 mL) via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir the reaction for 18-24 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water (3 x 30 mL) to remove DMF, followed by a wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the 7-aryl-6-nitrobenzo[d]isoxazole product.
Data Presentation
| Parameter | Expected Value (for 4-methoxyphenyl adduct) |
| Typical Yield | 45-65% |
| Appearance | Yellow solid |
| Molecular Weight | 270.24 g/mol |
Safety and Handling
-
Nitroaromatic Compounds: this compound is a nitroaromatic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact. These compounds can be potentially explosive, especially at elevated temperatures or in the presence of reducing agents.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Concentrated acids (HCl), strong bases (NaOH, KOtBu), and flammable organic solvents require careful handling according to standard laboratory safety procedures.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the strategic functionalization of this compound. By targeting either the nitro group for reduction, the activated aromatic ring for SNAr, or the C7-H bond for palladium-catalyzed arylation, researchers can access a wide array of derivatives from a single, readily available starting material. These methods are foundational for generating chemical diversity in drug discovery programs and enable the synthesis of complex molecules with significant therapeutic potential.[2][4]
References
- 1. soc.chim.it [soc.chim.it]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrevise.org [chemrevise.org]
- 10. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. | Semantic Scholar [semanticscholar.org]
- 14. Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C–H activation reactions of nitroarenes: current status and outlook - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Nitrobenzo[d]isoxazole in Bioimaging
Introduction: Unveiling Hypoxic Microenvironments with 6-Nitrobenzo[d]isoxazole
The tumor microenvironment is a complex and dynamic landscape, with regions of low oxygen tension, or hypoxia, being a hallmark of most solid tumors.[1][2][3] Hypoxia is not merely a bystander in tumorigenesis; it is a critical driver of cancer progression, metastasis, and resistance to conventional therapies.[4] Consequently, the ability to accurately visualize and quantify hypoxic regions within living systems is of paramount importance for both fundamental cancer research and the development of targeted therapeutics.
This compound emerges as a promising molecular tool for the bioimaging of hypoxia. Its utility is predicated on a "pro-fluorophore" strategy, where the molecule exists in a non-fluorescent state until it is activated by a specific enzymatic trigger within the cellular environment. This application guide provides a comprehensive overview of the scientific principles, practical considerations, and detailed protocols for the application of this compound as a fluorescent probe for imaging hypoxia.
Mechanism of Action: A Nitroreductase-Triggered "Turn-On" Fluorescence Response
The bioimaging application of this compound is centered around its selective reduction by nitroreductase (NTR) enzymes.[1][5] NTRs are a family of enzymes that are significantly overexpressed in hypoxic cancer cells and various bacteria.[1][6][7] In the presence of a reducing cofactor such as NADH or NADPH, NTR catalyzes the reduction of the electron-withdrawing nitro group on the this compound scaffold to an electron-donating amino group.[1][8]
This enzymatic transformation induces a profound change in the electronic properties of the molecule, leading to a shift from a non-fluorescent to a highly fluorescent state. This "turn-on" response is often accompanied by a significant Stokes shift, which is advantageous for bioimaging as it minimizes self-quenching and improves the signal-to-noise ratio.[5]
Key Applications in Bioimaging
The primary application of this compound is the visualization of hypoxic regions in both in vitro and in vivo models.
-
Cancer Biology:
-
Mapping Tumor Hypoxia: Identify and map hypoxic zones within 2D cell cultures, 3D tumor spheroids, and animal tumor models.[2][3][9]
-
Evaluating Anti-Cancer Therapies: Assess the efficacy of hypoxia-activated prodrugs or therapies aimed at reducing tumor hypoxia.
-
Drug Screening: High-throughput screening of compounds that modulate cellular oxygen levels.
-
-
Microbiology:
Application Notes: Best Practices for Robust Imaging
To ensure reliable and reproducible results, the following experimental factors should be carefully considered:
-
Cell Line Selection: Choose cell lines known to upregulate NTR under hypoxic conditions. Common examples include HeLa, MCF-7, and HepG2 cells.[5][10] It is crucial to experimentally validate NTR expression levels in your chosen cell line.
-
Induction of Hypoxia: For in vitro experiments, hypoxia can be induced by culturing cells in a specialized hypoxia chamber with low oxygen levels (e.g., 1% O₂). Alternatively, chemical induction using agents like cobalt chloride (CoCl₂) can be employed, though this may have off-target effects.
-
Probe Concentration and Loading Time: The optimal concentration and incubation time for this compound should be determined empirically for each cell line and experimental condition. A starting point of 5-10 µM for 30-60 minutes is recommended.
-
Controls are Critical:
-
Normoxic Control: Cells cultured under normal oxygen levels (normoxia) should be run in parallel to demonstrate the hypoxia-specificity of the probe.
-
NTR-deficient Cells: As a negative control, cells with knocked-down or inhibited NTR expression can be used to confirm the enzyme's role in probe activation.
-
Positive Control: A known hypoxia-inducing agent or a cell line with constitutively high NTR expression can serve as a positive control.
-
-
Imaging Parameters: Use appropriate filter sets for the excitation and emission wavelengths of the activated probe (6-Aminobenzo[d]isoxazole). Acquire images under identical settings for all experimental and control groups to allow for quantitative comparisons.
Experimental Protocols
Protocol 1: In Vitro Nitroreductase Enzyme Assay
This protocol validates the "turn-on" response of this compound to purified nitroreductase.
Materials:
-
This compound
-
Purified Nitroreductase (NTR) enzyme (e.g., from E. coli)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a working solution of NADH (e.g., 10 mM in PBS).
-
Prepare a dilution series of NTR enzyme in PBS.
-
In a 96-well plate, add the following to each well:
-
PBS to a final volume of 200 µL.
-
This compound to a final concentration of 10 µM.
-
NADH to a final concentration of 200 µM.
-
-
To initiate the reaction, add varying concentrations of NTR enzyme to the wells. Include a control well with no NTR.
-
Incubate the plate at 37°C , protected from light.
-
Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader. Use excitation and emission wavelengths appropriate for the expected fluorescent product, 6-Aminobenzo[d]isoxazole.
Protocol 2: Live Cell Imaging of Hypoxia
This protocol details the use of this compound to visualize hypoxia in cultured mammalian cells.
Materials:
-
Selected mammalian cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass-bottom imaging dishes or 96-well imaging plates
-
Hypoxia chamber or incubator (1% O₂)
-
This compound
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or plates and allow them to adhere and grow to 60-70% confluency.
-
Induction of Hypoxia:
-
Place the "Hypoxia" group of plates in a hypoxia chamber (1% O₂, 5% CO₂, 37°C) for 12-24 hours.
-
Keep the "Normoxia" control group in a standard incubator (21% O₂, 5% CO₂, 37°C).
-
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium (final concentration 5-10 µM).
-
Remove the medium from the cells and add the probe-containing medium.
-
Incubate for 30-60 minutes under their respective normoxic or hypoxic conditions.
-
-
Washing:
-
Remove the probe-containing medium.
-
Gently wash the cells twice with warm PBS or live-cell imaging solution.
-
-
Counterstaining (Optional):
-
Incubate cells with a nuclear counterstain like Hoechst 33342 (1 µg/mL) for 10-15 minutes.
-
Wash the cells again with warm PBS.
-
-
Imaging:
-
Add fresh, warm imaging medium to the cells.
-
Immediately image the cells using a fluorescence or confocal microscope equipped with appropriate filters.
-
A significant increase in fluorescence should be observed in the hypoxic cells compared to the normoxic cells.
-
Data Presentation: Expected Photophysical Properties
The following table presents hypothetical, yet representative, photophysical properties for this compound and its reduced form, based on data from analogous nitroaromatic probes.[5][10][11] Note: These values should be experimentally determined for the specific compound.
| Compound | State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence |
| This compound | Pre-activation | ~400 | N/A | < 0.01 | None/Very Weak |
| 6-Aminobenzo[d]isoxazole | Post-activation | ~480 | ~550 | > 0.3 | Strong Green |
References
- 1. Recent progress in small molecule fluorescent probes for nitroreductase - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 2. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreductase-Activated Probes for Monitoring Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-triggered single molecule probe for high-contrast NIR II/PA tumor imaging and robust photothermal therapy [thno.org]
- 5. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorogenic Labeling of Amines using 6-Nitrobenzo[d]isoxazole
Introduction
The covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern life sciences research, enabling the sensitive detection and visualization of proteins, peptides, and other amine-containing molecules.[1][2] Among the various strategies, fluorogenic reactions—in which a non-fluorescent reagent becomes highly fluorescent upon reacting with its target—offer significant advantages by minimizing background signal and enabling real-time monitoring.[3][4] 6-Nitrobenzo[d]isoxazole, also known as 6-nitro-2,1-benzisoxazole, is a powerful fluorogenic reagent for the specific labeling of primary and secondary amines. While structurally related to the precursors of the well-known 7-nitrobenz-2-oxa-1,3-diazole (NBD) family of dyes, this compound provides a distinct pathway to generating a highly fluorescent aminobenzofurazan derivative, making it an invaluable tool for researchers in biochemistry and drug development.[5]
This application note provides a comprehensive guide to the mechanism, practical application, and key protocols for using this compound as a turn-on fluorescent probe for amines.
Section 1: The Chemistry of Fluorogenic Activation
The utility of this compound as a fluorogenic probe lies in a specific and irreversible chemical transformation. The isoxazole ring system in the parent molecule is electronically stable but non-fluorescent. However, the nitro group at the 6-position renders the molecule susceptible to nucleophilic attack.
Mechanism of Action:
The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the isoxazole ring. This attack leads to the cleavage of the weak N-O bond, followed by an intramolecular rearrangement.[6][7] The process culminates in the formation of a stable and highly fluorescent 5-amino-6-nitrobenzofurazan derivative. This product possesses a strong intramolecular charge-transfer (ICT) character, with the amino group acting as an electron donor and the nitro-substituted benzofurazan core acting as an electron acceptor. This "push-pull" electronic system is the fundamental origin of the product's intense fluorescence, which is absent in the precursor molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorometric detection of volatile amines using an indanonalkene platform - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02023H [pubs.rsc.org]
- 4. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Nitrobenzo[d]isoxazole as a Versatile Precursor for Heterocyclic Synthesis
Introduction
In the field of synthetic organic and medicinal chemistry, the strategic use of stable precursors to generate reactive intermediates in situ is a cornerstone of efficient molecular construction. 6-Nitrobenzo[d]isoxazole, also known as 6-nitro-1,2-benzisoxazole, represents an exemplary scaffold in this regard. While seemingly a simple bicyclic heterocycle, its true synthetic value lies in the inherent reactivity of the isoxazole ring. The energetically weak N-O bond is susceptible to cleavage under various conditions, unmasking a highly valuable and versatile intermediate: 2-amino-5-nitrophenol.
This guide provides a detailed exploration of this compound as a starting material for the synthesis of more complex heterocyclic systems. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that guide these transformations. The protocols described herein are designed for researchers and professionals in drug development, offering robust, validated methodologies for leveraging this powerful building block.
Section 1: The Foundational Transformation: Ring Opening to 2-Amino-5-nitrophenol
The primary and most critical reaction of this compound is the cleavage of the isoxazole ring. This transformation converts the stable, crystalline starting material into 2-amino-5-nitrophenol, an intermediate possessing ortho-amino and hydroxyl functionalities, which are perfectly poised for subsequent cyclization reactions. This ring-opening is typically achieved through hydrolysis under acidic or basic conditions.
Causality of the Reaction: The mechanism hinges on the polarization and weakness of the N-O bond.
-
Under basic conditions (e.g., NaOH): A hydroxide ion attacks the C3 position of the isoxazole ring, leading to a cascade of electronic rearrangements that culminates in the cleavage of the N-O bond and formation of a phenolate intermediate. Subsequent workup protonates the phenolate and amino groups.
-
Under acidic conditions: Protonation of the isoxazole nitrogen atom activates the ring towards nucleophilic attack by water, initiating a similar ring-opening cascade.
This strategic unmasking of the o-aminophenol moiety is the gateway to a diverse range of heterocyclic scaffolds.
Caption: General workflow for the generation of the key synthetic intermediate.
Protocol 1: Synthesis of 2-Amino-5-nitrophenol
This protocol describes the efficient preparation of 2-amino-5-nitrophenol from a 6-nitrobenzisoxazole derivative through base-catalyzed hydrolysis. This method is adapted from established industrial processes for preparing this valuable intermediate[1][2].
Table 1: Reagents and Reaction Conditions for Protocol 1
| Parameter | Value | Notes |
| Starting Material | This compound | Ensure high purity for optimal yield. |
| Reagent | Sodium Hydroxide (NaOH) solution | A 10-20% aqueous solution is typically effective. |
| Solvent | Ethanol / Water mixture | Co-solvent system ensures solubility of the starting material. |
| Temperature | 80-100 °C (Reflux) | Heat is required to drive the hydrolysis to completion. |
| Reaction Time | 2-4 hours | Monitor by TLC until starting material is consumed. |
| Workup | Acidification with HCl | Neutralizes excess base and precipitates the aminophenol product. |
| Expected Yield | 85-95% | Yield is dependent on the purity of the starting material and workup. |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10.0 g of this compound in 100 mL of ethanol.
-
Addition of Base: To the stirred suspension, add 100 mL of a 10% (w/v) aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 90-95 °C). The suspension will gradually dissolve to form a dark-colored solution. Maintain reflux for 3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath to ~10 °C. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring to adjust the pH to 6-7.
-
Precipitation and Isolation: A reddish-orange or brown solid will precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the crystalline solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The resulting 2-amino-5-nitrophenol is typically of sufficient purity for subsequent steps[2]. Characterization can be confirmed by melting point (~200 °C with decomposition) and spectroscopic methods[3].
Section 2: Synthesis of Substituted 6-Nitrobenzoxazoles
With 2-amino-5-nitrophenol in hand, one of the most direct and valuable applications is the synthesis of substituted benzoxazoles. This strategy allows for the re-formation of a five-membered heterocycle, but with the introduction of a desired substituent at the 2-position, providing a powerful method for generating molecular diversity. The condensation of an o-aminophenol with a carboxylic acid or its derivative (a process generally known as the Phillips condensation) is a robust and widely used method for benzoxazole synthesis.
Synthetic Rationale: This transformation leverages the nucleophilicity of the amino and hydroxyl groups in the 2-amino-5-nitrophenol intermediate. Reaction with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) first leads to the formation of an amide intermediate, which then undergoes intramolecular cyclodehydration to yield the aromatic benzoxazole ring.
Caption: Synthetic workflow for creating 2-substituted 6-nitrobenzoxazoles.
Protocol 2: Synthesis of 2-Aryl-6-nitrobenzoxazoles
This protocol details the synthesis of a 2-aryl substituted 6-nitrobenzoxazole using 2-amino-5-nitrophenol and a representative aromatic carboxylic acid.
Table 2: Reagents and Reaction Conditions for Protocol 2
| Parameter | Value | Notes |
| Starting Material | 2-Amino-5-nitrophenol | Prepared from Protocol 1. |
| Reagent | Aromatic Carboxylic Acid (e.g., Benzoic Acid) | The 'R' group of the acid will become the 2-substituent. |
| Condensing Agent | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent. Handle with care (hygroscopic, corrosive). |
| Temperature | 150-180 °C | High temperature is necessary for the cyclodehydration step. |
| Reaction Time | 4-6 hours | Monitor by TLC. |
| Workup | Quenching in ice-water | Hydrolyzes the PPA and precipitates the product. |
| Expected Yield | 60-80% | Varies based on the specific carboxylic acid used. |
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (PPA, ~25 g). Heat the PPA to 80 °C with stirring to ensure it is fluid.
-
Addition of Reactants: To the hot PPA, add 2-amino-5-nitrophenol (1.54 g, 10 mmol) and the desired aromatic carboxylic acid (e.g., benzoic acid, 1.22 g, 10 mmol) in portions.
-
Cyclization: Increase the temperature of the reaction mixture to 160 °C and stir vigorously for 5 hours. The mixture will become a thick, homogenous paste.
-
Workup: Cool the reaction mixture to approximately 100 °C and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Isolation: A solid precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and then again with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-aryl-6-nitrobenzoxazole.
Section 3: Synthetic Limitations and Strategic Considerations
A crucial aspect of synthetic chemistry is understanding the limitations of a given starting material. While this compound is an excellent precursor for o-aminophenol-derived heterocycles, it is not a suitable starting material for scaffolds requiring an o-phenylenediamine backbone.
-
Benzimidazoles and Quinoxalines: The synthesis of these important heterocyclic cores requires an o-phenylenediamine (a 1,2-diaminobenzene)[4][5]. The intermediate generated from our starting material is an o-aminophenol. Converting the phenolic hydroxyl group into an amino group is a multi-step, often low-yielding process that would negate the efficiency of using this compound in the first place. Therefore, for the synthesis of benzimidazoles or quinoxalines, researchers should select starting materials that already possess the required 1,2-diamine functionality.
Conclusion
This compound serves as a powerful and stable synthon for 2-amino-5-nitrophenol. Its primary utility in heterocyclic synthesis is realized through a strategic ring-opening reaction that unmasks ortho-amino and hydroxyl groups. This intermediate is then readily transformed into other valuable heterocyclic systems, most notably substituted 6-nitrobenzoxazoles, allowing for the introduction of molecular diversity at the 2-position. By understanding both the potential and the limitations of this starting material, researchers can effectively integrate it into complex synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.
References
- 1. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 2. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]
- 3. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 6-Nitrobenzo[d]isoxazole as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous compounds with a wide array of biological activities. Among its derivatives, 6-Nitrobenzo[d]isoxazole stands out as a particularly valuable and versatile building block. Its utility stems from the presence of the nitro group, which not only influences the electronic properties of the benzisoxazole core but also serves as a synthetic handle for introducing diverse functionalities. This guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and, most importantly, its application in the construction of bioactive molecules. We will delve into key synthetic transformations, including the strategic reduction of the nitro group to the corresponding amine, and showcase its role in the development of potent kinase inhibitors. This document is intended to be a comprehensive resource, offering both foundational knowledge and practical, field-proven protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the this compound Scaffold
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural character to molecules.[1][2] When fused to a benzene ring to form benzo[d]isoxazole, this scaffold gains further rigidity and lipophilicity, making it an attractive core for interaction with biological targets.[3] The introduction of a nitro group at the 6-position offers several distinct advantages for drug design and development:
-
Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of the nitro group significantly alters the electronic distribution within the aromatic system. This can influence key drug-like properties such as acidity/basicity, dipole moment, and the potential for hydrogen bonding, all of which are critical for target binding and pharmacokinetic profiles.[4]
-
A Gateway to Diverse Functionality: The nitro group is a versatile functional group that can be readily transformed into other key functionalities. The most prominent of these transformations is its reduction to an amino group (NH₂), which opens up a vast landscape of synthetic possibilities for further molecular elaboration. This amino group can then be acylated, alkylated, or used in a variety of coupling reactions to introduce new substituents and build molecular complexity.
-
Bioisosteric Potential: The benzo[d]isoxazole moiety itself can be considered a bioisostere of other common bicyclic systems found in bioactive molecules, such as indazole or benzimidazole. This allows for scaffold hopping strategies to explore new chemical space and optimize pharmacological properties.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 164.12 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow solid | Inferred from typical nitroaromatic compounds |
| Melting Point | Not reported | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from general solubility of similar compounds |
Synthesis and Functionalization Protocols
The successful application of this compound as a building block begins with its efficient and reliable synthesis. Subsequently, its strategic functionalization, primarily through the reduction of the nitro group, unlocks its full potential.
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available substituted benzaldehyde. The key steps involve the formation of an oxime followed by an intramolecular cyclization.
This step involves the condensation of 2-hydroxy-4-nitrobenzaldehyde with hydroxylamine.
-
Materials:
-
2-Hydroxy-4-nitrobenzaldehyde[5]
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol (EtOH)
-
Water (H₂O)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Add cold water to the residue to precipitate the oxime.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-4-nitrobenzaldehyde oxime as a solid.
-
The cyclization of the oxime to the final benzisoxazole can be achieved under dehydrating conditions.
-
Materials:
-
2-Hydroxy-4-nitrobenzaldehyde oxime (from Step 1)
-
Acetic anhydride (Ac₂O) or another suitable dehydrating agent
-
Pyridine (catalytic amount)
-
-
Procedure:
-
Suspend the 2-hydroxy-4-nitrobenzaldehyde oxime (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of pyridine to the suspension.
-
Heat the mixture gently (e.g., to 60-80 °C) and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring to quench the excess acetic anhydride.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to remove any acetic acid.
-
Wash again with water and dry the product under vacuum to afford this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: Synthetic pathway for this compound.
Protocol 2: Reduction of this compound to 6-Aminobenzo[d]isoxazole
The conversion of the nitro group to an amine is a pivotal transformation that dramatically expands the synthetic utility of the scaffold. Catalytic hydrogenation is a clean and efficient method for this purpose.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed. The reaction is usually complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake is kept wet with solvent during filtration.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 6-aminobenzo[d]isoxazole. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
-
Caption: Reduction of the nitro group to an amine.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The 6-aminobenzo[d]isoxazole scaffold is an excellent starting point for the synthesis of a variety of bioactive molecules, particularly kinase inhibitors. Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Conceptual Framework for Kinase Inhibitor Design
Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. A common strategy involves a heterocyclic core that can form hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. The 6-aminobenzo[d]isoxazole scaffold is well-suited for this role. The amino group can be functionalized to introduce substituents that occupy other regions of the ATP-binding site, thereby enhancing potency and selectivity.
Exemplary Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor
The following protocol outlines a general approach for the synthesis of a hypothetical kinase inhibitor from 6-aminobenzo[d]isoxazole, illustrating the types of reactions that can be employed.
-
Materials:
-
6-Aminobenzo[d]isoxazole
-
A carboxylic acid of interest (R-COOH)
-
A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)
-
A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
Add 6-aminobenzo[d]isoxazole (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a dilute aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide-coupled product.
-
Caption: Amide coupling to generate bioactive derivatives.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for kinase inhibitors derived directly from 6-aminobenzo[d]isoxazole is not extensively published, we can draw valuable insights from studies on closely related scaffolds, such as 3-aminobenzo[d]isoxazole derivatives that have been investigated as c-Met kinase inhibitors.
-
The Aminobenzo[d]isoxazole Core: This moiety often serves as the hinge-binding element. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the exocyclic amino group can act as a hydrogen bond donor.
-
Substituents on the Amine: The nature of the group attached to the amino function is critical for potency and selectivity. This part of the molecule typically extends into the solvent-exposed region or other pockets of the ATP-binding site. Variations in the size, shape, and electronic properties of this substituent can be used to fine-tune the inhibitor's profile.
-
Substitution on the Benzene Ring: While our focus is on the 6-amino substitution, further modifications to other positions on the benzene ring can also impact activity. For example, introducing small alkyl or halogen substituents can modulate lipophilicity and metabolic stability.
Conclusion and Future Perspectives
This compound is a high-potential building block for the synthesis of bioactive molecules. Its straightforward synthesis and the versatility of the nitro group as a synthetic handle make it an attractive starting point for medicinal chemistry campaigns. The reduction to 6-aminobenzo[d]isoxazole provides a key intermediate that can be readily elaborated into a diverse range of compounds, with kinase inhibitors being a particularly promising area of application. The insights and protocols provided in this guide are intended to facilitate the exploration of this valuable scaffold and contribute to the discovery of novel therapeutics. Future work in this area will likely focus on the development of more diverse functionalization strategies for the benzo[d]isoxazole core and the exploration of a wider range of biological targets for its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. sciarena.com [sciarena.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 | FH24265 [biosynth.com]
Synthesis of 6-Nitrobenzo[d]isoxazole Derivatives: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 6-Nitrobenzo[d]isoxazole derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, the rationale behind experimental choices, and robust safety guidelines.
Introduction: The Significance of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties.[1] The introduction of a nitro group at the 6-position can significantly modulate the electronic properties and biological activity of the molecule, making this compound derivatives attractive targets for novel therapeutic agents and functional materials. This guide outlines a robust and reproducible protocol for their synthesis, focusing on a common and effective strategy involving the cyclization of an ortho-substituted nitroaromatic precursor.
Underlying Chemical Principles and Strategic Approach
The synthesis of the benzo[d]isoxazole core generally relies on the formation of the N-O bond through an intramolecular cyclization reaction. Several strategies have been developed to achieve this, including reductive cyclization of o-nitrocarbonyl compounds, dehydrative cyclization, and transition-metal-catalyzed processes.[2]
This protocol will focus on a widely applicable method: the base-mediated intramolecular cyclization of a suitable precursor, 2-fluoro-5-nitrobenzaldehyde, with a hydroxylamine derivative. This approach is favored for its relatively mild reaction conditions and the ready availability of starting materials. The core of this synthesis involves a nucleophilic aromatic substitution followed by an intramolecular condensation to form the isoxazole ring.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluoro-5-nitrobenzaldehyde | ≥97% | Sigma-Aldrich | Starting material. |
| Hydroxylamine Hydrochloride | ≥98% | ||
| Sodium Acetate | Anhydrous, ≥99% | Base | |
| Ethanol | Reagent Grade | Solvent | |
| Deionized Water | |||
| Diethyl Ether | Anhydrous | For extraction | |
| Magnesium Sulfate | Anhydrous | Drying agent |
Step-by-Step Synthesis
Step 1: Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime (Intermediate)
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzaldehyde (1.69 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.
-
The solid oxime product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield the intermediate oxime.
Step 2: Intramolecular Cyclization to form this compound
-
In a 100 mL round-bottom flask, suspend the dried 2-fluoro-5-nitrobenzaldehyde oxime (from the previous step) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20 mL).
-
Add a suitable base, such as potassium carbonate (1.52 g, 11 mmol) or sodium hydride (handle with extreme care).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the expected regions with appropriate splitting patterns. The absence of the aldehyde proton signal confirms the reaction completion.[3][4] |
| ¹³C NMR | Aromatic carbons at their characteristic chemical shifts. The disappearance of the aldehyde carbon signal is indicative of product formation.[3] |
| FT-IR | Presence of characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C=N stretching of the isoxazole ring, and aromatic C-H stretching. Absence of the broad O-H stretch from the oxime.[3][5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound.[3][6] |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety Precautions and Handling
Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and thermal instability.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8]
-
Handling Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and may be absorbed through the skin.[9] Avoid inhalation of dust and contact with skin and eyes. Many are flammable solids and can be thermally unstable, posing an explosion risk, especially when heated under confinement.[10][11]
-
Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong bases, acids, and oxidizing agents.[7][8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not dispose of nitroaromatic compounds in household garbage or down the drain.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of oxime | Incomplete reaction. | Increase reaction time or ensure the temperature is at reflux. Check the purity of starting materials. |
| Low yield of final product | Inefficient cyclization. | Try a stronger base or a higher reaction temperature. Ensure the intermediate oxime is completely dry. |
| Presence of starting material in the final product | Incomplete reaction. | Increase reaction time or temperature for the cyclization step. |
| Formation of side products | Decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound derivatives. By following the outlined procedures and adhering to the safety guidelines, researchers can successfully synthesize these valuable compounds for further investigation in various scientific disciplines. The principles and techniques described herein can also be adapted for the synthesis of other substituted benzo[d]isoxazole analogs.
References
- 1. TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles [organic-chemistry.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 4. sciarena.com [sciarena.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. iloencyclopaedia.org [iloencyclopaedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Leveraging 6-Nitrobenzo[d]isoxazole as a Pro-fluorophore Scaffold for "Turn-On" Chemical Sensor Development
An Application Guide for Researchers
Abstract
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmacologically active compounds.[1][2] This application note explores a distinct application of this versatile heterocycle: its use in the development of chemical sensors. Specifically, we focus on 6-nitrobenzo[d]isoxazole as a strategic building block for creating "turn-on" fluorescent and colorimetric probes. The inherent chemical properties of this molecule—namely, the electron-deficient aromatic system induced by the nitro group—make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity forms the basis of a powerful sensing mechanism where the probe is initially non-fluorescent ("off" state) and becomes highly fluorescent ("on" state) upon selective reaction with a target analyte, offering high sensitivity and a strong signal-to-noise ratio.
This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for developing sensors based on the this compound scaffold for detecting biologically and environmentally significant nucleophiles, such as anions and thiols.
The Core Principle: SNAr-Mediated Sensing
The foundational mechanism for sensors derived from this compound is a nucleophilic aromatic substitution (SNAr) reaction. The isoxazole ring, combined with the potent electron-withdrawing nitro group at the 6-position, renders the aromatic ring highly electrophilic. This makes it susceptible to attack by strong nucleophiles.
The "Off" State: In its native state, the this compound scaffold is typically non-fluorescent or weakly fluorescent. The nitro group acts as an effective fluorescence quencher through mechanisms like photoinduced electron transfer (PET), where the excited state of the potential fluorophore is deactivated by transferring an electron to the electron-deficient nitro group.[4][5]
The "On" State: Upon introduction of a nucleophilic analyte (e.g., a cyanide anion or a deprotonated thiol), a substitution reaction occurs. The nucleophile attacks the carbon atom bearing the nitro group, displacing it as a nitrite ion (NO₂⁻).[6] This covalent modification results in a new derivative with fundamentally different electronic properties. The removal of the quenching nitro group and the introduction of a new substituent (often an electron-donating group) can restore or dramatically enhance the molecule's fluorescence, leading to a "turn-on" signal. This transformation also frequently causes a significant shift in the molecule's absorption spectrum, enabling colorimetric detection.[7][8]
Caption: General sensing mechanism via Nucleophilic Aromatic Substitution (SₙAr).
Application: Detection of Nucleophilic Anions
Anions like cyanide (CN⁻) and fluoride (F⁻) are highly relevant targets due to their toxicity and roles in industrial processes. Their nucleophilic character makes them ideal candidates for detection using the this compound scaffold.[9]
Scientific Rationale
The high electronegativity and charge density of anions like F⁻ and the potent nucleophilicity of CN⁻ enable them to efficiently attack the electron-poor aromatic ring of the this compound probe. This triggers the SNAr reaction, leading to a measurable optical response. The selectivity of the sensor can be tuned by modifying the steric and electronic environment around the reaction center.
Protocol 1: Synthesis of a Prototypical Probe
The synthesis of isoxazole derivatives can be achieved through various established methods, including cycloaddition reactions or condensation of primary nitro compounds.[10][11] A plausible route to a functionalized this compound probe is outlined below.
Objective: To synthesize a 3-aryl-6-nitrobenzo[d]isoxazole probe.
Materials:
-
Substituted 2-fluoro-5-nitrobenzaldehyde
-
Appropriate aryl hydroxylamine
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and the desired aryl hydroxylamine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (2.0 eq) to the mixture. The base facilitates the cyclization reaction.
-
Reaction: Stir the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final 3-aryl-6-nitrobenzo[d]isoxazole probe.
-
Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Colorimetric and Fluorometric Titration
Objective: To evaluate the probe's response to a target anion (e.g., cyanide) in solution.
Materials:
-
Stock solution of the synthesized probe (e.g., 1 mM in acetonitrile or DMSO).
-
Stock solution of the target anion (e.g., 10 mM tetrabutylammonium cyanide in acetonitrile).
-
Spectroscopic grade solvent (e.g., acetonitrile).
-
UV-Vis spectrophotometer and fluorescence spectrometer.
-
Cuvettes (quartz for fluorescence).
Procedure:
-
Preparation: Prepare a 10 µM solution of the probe in the chosen solvent.
-
UV-Vis Titration:
-
Record the initial absorption spectrum of the 10 µM probe solution.
-
Sequentially add small aliquots of the anion stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents).
-
After each addition, mix thoroughly, allow the reaction to stabilize (e.g., 2 minutes), and record the absorption spectrum.
-
Observe the decrease in the initial absorption peak and the appearance of a new, longer-wavelength peak, often corresponding to a visible color change.[9]
-
-
Fluorescence Titration:
-
Record the initial fluorescence emission spectrum of the 10 µM probe solution. Use an excitation wavelength corresponding to the newly formed product's absorption maximum (isosbestic point or product λmax from the UV-Vis titration).
-
Sequentially add the same aliquots of the anion stock solution as in the UV-Vis titration.
-
After each addition, mix, stabilize, and record the emission spectrum.
-
Observe the increase in fluorescence intensity at the probe's emission wavelength, confirming the "turn-on" response.
-
Data Analysis and Interpretation
From the titration data, key performance metrics of the sensor can be determined.
| Parameter | Description | Method of Calculation | Typical Target |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Calculated from the standard deviation of the blank and the slope of the initial linear portion of the calibration curve (LOD = 3σ/S). | Low micromolar (µM) to nanomolar (nM) range. |
| Binding/Association Constant (Kₐ) | A measure of the affinity between the probe and the analyte. | Determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand plot for 1:1 binding). | > 10⁴ M⁻¹ for strong interaction. |
| Selectivity | The ability of the probe to respond to the target analyte in the presence of other potentially interfering species. | Test the probe's response against a panel of different anions (e.g., Cl⁻, Br⁻, I⁻, HSO₄⁻, AcO⁻) at a high concentration.[9] | High signal for target, minimal signal for others. |
Application: Detection of Biological Thiols
Biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are crucial for maintaining cellular redox homeostasis. Designing probes to detect these species is of great interest in chemical biology and drug development.
Scientific Rationale
The thiol group (-SH) is nucleophilic, especially in its deprotonated thiolate form (-S⁻). At physiological pH (around 7.4), a fraction of thiol groups exists as the thiolate, which can readily initiate an SNAr reaction with the this compound probe. This provides a direct mechanism for sensing these important biomolecules.
Caption: Workflow for evaluating a thiol-sensing probe.
Protocol 3: Thiol Detection in Aqueous Buffer
Objective: To assess the probe's ability to detect thiols under physiologically relevant conditions.
Materials:
-
Synthesized this compound probe.
-
Phosphate-buffered saline (PBS, pH 7.4).
-
Stock solutions of Cys, Hcy, and GSH (e.g., 10 mM in PBS).
-
Stock solutions of other amino acids and potential interferents (e.g., serine, lysine, H₂O₂).
Procedure:
-
Assay Preparation: Prepare a working solution of the probe (e.g., 10 µM) in PBS. Note: A small amount of co-solvent like DMSO (<1%) may be needed to ensure probe solubility.
-
Reaction: In a 96-well plate or individual cuvettes, add the probe solution.
-
Analyte Addition: Add varying concentrations of the thiol stock solution to achieve final concentrations spanning the expected physiological range (e.g., 0-100 µM).
-
Incubation: Incubate the mixture at 37 °C for a set period (e.g., 30 minutes) to allow the reaction to proceed. The optimal time should be determined in a preliminary time-course experiment.
-
Measurement: Measure the fluorescence intensity using a plate reader or fluorometer at the predetermined optimal excitation and emission wavelengths.
-
Selectivity Study: Repeat the experiment using other amino acids and relevant biological species instead of thiols to confirm that the fluorescence turn-on is specific to the nucleophilic thiol group.
Trustworthiness and Validation: Key Considerations
To ensure the reliability of a sensor based on this scaffold, several factors must be rigorously validated.
-
Reaction Confirmation: The proposed SNAr mechanism should be confirmed. This can be achieved by reacting the probe with an excess of the analyte and analyzing the resulting product by HRMS or NMR to verify the expected mass and structure of the substituted product.
-
pH Stability: The probe's stability and response should be tested across a range of pH values to understand its operational window and potential for protonation/deprotonation-induced signal changes.
-
Photostability: The probe should be evaluated for photostability under typical experimental conditions to ensure that signal changes are due to reaction with the analyte and not photobleaching.
-
Kinetics: The reaction rate is a critical parameter. A rapid response is desirable for real-time monitoring. The time required to reach a stable signal should be determined for each target analyte.
By leveraging the predictable and robust chemistry of nucleophilic aromatic substitution, the this compound scaffold offers a powerful and adaptable platform for the rational design of "turn-on" chemical sensors. Its application can extend to various fields, from environmental monitoring to cellular imaging and diagnostics in drug development.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Carbazole-Based Colorimetric Anion Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optical and electrochemical recognition studies of anions via novel benzothiazole azo-derivative - Arabian Journal of Chemistry [arabjchem.org]
- 10. iris.cnr.it [iris.cnr.it]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Application Note & Protocols: 6-Nitrobenzo[d]isoxazole in 1,3-Dipolar Cycloaddition Reactions
Introduction: Unmasking a Latent Dipole for Complex Synthesis
The 1,3-dipolar cycloaddition stands as one of the most powerful and versatile strategies in synthetic organic chemistry for the construction of five-membered heterocycles.[1][2] This atom-economical reaction class allows for the rapid assembly of complex molecular architectures from relatively simple precursors. While stable 1,3-dipoles are useful, the in situ generation of highly reactive, transient dipoles offers a unique advantage, minimizing side reactions and enabling the use of otherwise inaccessible intermediates.
This guide focuses on 6-Nitrobenzo[d]isoxazole (also known as 6-nitro-1,2-benzisoxazole), a compound that serves not as a final product, but as a sophisticated precursor—a "latent" 1,3-dipole.[3] The intrinsic strain and weak N-O bond of the isoxazole ring, further activated by the potent electron-withdrawing nitro group, allow it to undergo a controlled, thermally-induced ring-opening. This process unmasks a highly reactive nitrile oxide intermediate, which can be immediately trapped by a variety of dipolarophiles. For researchers in medicinal chemistry and drug development, this methodology provides a robust platform for accessing novel, densely functionalized heterocyclic scaffolds from a stable, bench-top solid.
Part I: The Core Principle: Thermal Activation and Nitrile Oxide Generation
The utility of this compound hinges on its transformation from a stable heterocycle into a reactive 1,3-dipole. This is not a spontaneous process but a controlled chemical unmasking driven by thermal energy.
Mechanism of Ring-Opening and Dipole Formation
The foundational event is the cleavage of the weakest bond in the isoxazole ring: the N-O bond.[4][5][6] In contrast to many cycloaddition reactions that build the isoxazole ring, this process is a retro-cycloaddition or a related electrocyclic ring-opening.
-
Thermal Activation: Upon heating in a high-boiling inert solvent (e.g., xylene, dichlorobenzene), this compound absorbs sufficient thermal energy to overcome the activation barrier for N-O bond homolysis or heterolysis.
-
Formation of a Diradical/Zwitterionic Intermediate: The initial bond cleavage generates a transient, high-energy intermediate. The presence of the benzene ring allows this species to be represented as a resonance-stabilized zwitterion or diradical (a 2-cyanophenoxide derivative).
-
Generation of the Nitrile Oxide: This intermediate rapidly rearranges to form the active 1,3-dipole: a nitrile oxide . This species is the key reactant for the subsequent cycloaddition step.
Expert Insight (Causality): Why does this happen? The stability of the aromatic benzisoxazole is significant, but the N-O bond is inherently weak. The powerful electron-withdrawing effect of the nitro group at the 6-position plays a crucial role. It destabilizes the benzisoxazole ring by drawing electron density away, thereby lowering the activation energy required for the N-O bond to break. Furthermore, it electronically stabilizes the resulting ring-opened intermediate, making the overall transformation more favorable than in an unsubstituted analogue. This is a classic example of leveraging electronic effects to enable a challenging transformation.
Caption: Thermal activation pathway of this compound.
Part II: The [3+2] Cycloaddition with Dipolarophiles
Once the nitrile oxide is generated in situ, it is poised to react with any suitable dipolarophile present in the reaction medium. This step is a concerted, pericyclic [3+2] cycloaddition, a reaction class renowned for its efficiency and stereospecificity.
Reaction with Alkenes and Alkynes
The two most common classes of dipolarophiles for nitrile oxides are alkenes and alkynes, which lead to the formation of isoxazoline and isoxazole rings, respectively.
-
Reaction with Alkenes: The cycloaddition with an alkene yields a 4,5-dihydroisoxazole (isoxazoline) ring. Isoxazolines are valuable intermediates in their own right and can be further transformed into useful synthons like β-hydroxy ketones and γ-amino alcohols.[7]
-
Reaction with Alkynes: The reaction with an alkyne directly produces a new, stable aromatic isoxazole ring. This provides a direct route to highly substituted, biologically relevant isoxazole scaffolds.[8][9]
Expert Insight (Regioselectivity): The regiochemical outcome of the cycloaddition (i.e., which end of the dipole adds to which end of the dipolarophile) is primarily governed by Frontier Molecular Orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For most common dipolarophiles, the reaction proceeds with the oxygen atom of the nitrile oxide adding to the more electron-deficient carbon of the dipolarophile, and the carbon atom of the nitrile oxide adding to the more electron-rich carbon. This selectivity can be fine-tuned by the electronic nature (electron-donating vs. electron-withdrawing groups) of the substituents on the dipolarophile.
Caption: General cycloaddition pathways for the in situ generated dipole.
Part III: Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol details a representative procedure for the synthesis of a novel isoxazole derivative via the thermal activation of this compound and trapping with an alkyne.
Objective: To synthesize 3-(4-methoxyphenyl)-5-((5-nitro-2-cyanophenyl)methyl)isoxazole via a one-pot, thermally-driven cycloaddition reaction.
Materials & Reagents
-
This compound (1.0 eq)
-
1-ethynyl-4-methoxybenzene (1.2 eq)
-
Anhydrous p-xylene
-
Schlenk flask or sealed pressure tube
-
Magnetic stirrer and hot plate with oil bath
-
Standard glassware for workup (separatory funnel, round-bottom flasks)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology
-
Reaction Setup (Self-Validating System):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 164 mg, 1.0 mmol).
-
Place the flask under an inert atmosphere (Nitrogen or Argon). Causality: This prevents potential oxidation of substrates or intermediates at high temperatures, ensuring a cleaner reaction profile.
-
Add anhydrous p-xylene (10 mL) via syringe, followed by 1-ethynyl-4-methoxybenzene (e.g., 158 mg, 1.2 mmol). Using a slight excess of the trapping agent ensures the highly reactive nitrile oxide is consumed efficiently, minimizing its self-condensation (dimerization).
-
-
Thermal Reaction:
-
Lower the flask into a pre-heated oil bath set to 140-145 °C.
-
Allow the reaction to stir vigorously under reflux for 12-24 hours.
-
Monitor the reaction progress: Periodically (e.g., every 4 hours), take a small aliquot, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 3:1 Hexanes:EtOAc). Visualize under UV light. The reaction is complete upon the disappearance of the this compound spot. Trustworthiness: TLC monitoring is a critical checkpoint. It prevents premature termination (low yield) or prolonged heating which could lead to product degradation.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the p-xylene.
-
Dissolve the resulting crude residue in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
-
Purification:
-
Adsorb the crude product onto a small amount of silica gel and load it onto a pre-packed silica gel column.
-
Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 25% EtOAc).
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final isoxazole product as a solid or oil.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Experimental workflow for isoxazole synthesis.
Part IV: Representative Data
The following table summarizes expected outcomes for the 1,3-dipolar cycloaddition using this compound with various dipolarophiles. The data is representative of typical yields and conditions for such transformations.
| Entry | Dipolarophile | Product Type | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Isoxazole | 140 | 18 | 75 |
| 2 | Styrene | Isoxazoline | 140 | 24 | 68 |
| 3 | Dimethyl acetylenedicarboxylate (DMAD) | Isoxazole | 130 | 12 | 85 |
| 4 | N-phenylmaleimide | Isoxazoline | 130 | 16 | 81 |
| 5 | Propargyl alcohol | Isoxazole | 140 | 20 | 62 |
Part V: Senior Scientist Insights & Application Notes
-
Choice of Solvent is Critical: The solvent must have a boiling point high enough to provide the activation energy for the initial ring-opening step. Xylenes (bp ~140°C) or dichlorobenzene (bp ~180°C) are excellent choices. Using lower-boiling solvents like toluene will result in sluggish or incomplete reactions.
-
Managing Side Reactions: The primary side reaction is the [3+2] dimerization of the in situ generated nitrile oxide to form a furoxan. To suppress this, the dipolarophile should be present in a slight excess (1.2-1.5 equivalents) and at a sufficient concentration to ensure it traps the nitrile oxide as soon as it forms.
-
Substrate Scope and Limitations: This method is robust and tolerates a wide range of functional groups on the dipolarophile, including esters, ethers, amides, and halides. However, substrates that are thermally labile or contain functional groups that can react with nitrile oxides (e.g., primary/secondary amines, thiols) may not be compatible without a protection strategy.
-
Alternative Trapping Agents: While alkenes and alkynes are most common, the highly reactive nitrile oxide intermediate can potentially be trapped by other nucleophiles or reactive species. For instance, reaction with hydrazines can lead to the formation of substituted pyrazoles, further expanding the synthetic utility of this compound as a versatile precursor.[10][11][12]
Conclusion
This compound is a powerful and underutilized reagent in synthetic chemistry. By serving as a thermally-activated precursor to a reactive nitrile oxide, it provides a reliable and straightforward method for accessing complex isoxazoline and isoxazole heterocycles. This approach, which leverages the principles of latent dipole generation, is particularly valuable for applications in drug discovery and materials science where the rapid construction of novel, diverse molecular scaffolds is a primary objective.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 3. This compound | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chim.it [chim.it]
Troubleshooting & Optimization
Troubleshooting "6-Nitrobenzo[D]isoxazole" synthesis yield issues
Welcome to the technical support center for the synthesis of 6-Nitrobenzo[d]isoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Yield Issues
This section addresses specific challenges that can lead to diminished yields or product impurities during the synthesis of this compound.
Question 1: Why is my yield of this compound consistently low when starting from 2-hydroxy-5-nitrobenzaldehyde?
Answer:
Low yields in this synthesis are often multifactorial, stemming from issues with starting material purity, suboptimal reaction conditions, or competing side reactions. Let's break down the common culprits and their solutions.
Possible Cause 1: Incomplete Oxime Formation
The initial step, the conversion of 2-hydroxy-5-nitrobenzaldehyde to its corresponding oxime, is critical. Incomplete reaction at this stage will directly impact the final yield.
-
Causality: The reaction of a carbonyl compound with hydroxylamine is a reversible equilibrium. To drive the reaction towards the oxime product, it's essential to control the pH and effectively remove the water byproduct.
-
Solution:
-
pH Control: Maintain a mildly acidic pH (around 4-5). This protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by hydroxylamine. However, strongly acidic conditions will protonate the hydroxylamine, rendering it non-nucleophilic.
-
Reagent Stoichiometry: Use a slight excess of hydroxylamine hydrochloride and a base (like sodium acetate or pyridine) to neutralize the liberated HCl.
-
Possible Cause 2: Competing Beckmann Rearrangement
During the cyclization of the oxime to form the benzisoxazole ring, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles.[1][2] This is particularly prevalent under acidic conditions or in the presence of certain dehydrating agents.[2]
-
Causality: The activation of the oxime's hydroxyl group into a good leaving group can initiate two competing pathways: intramolecular nucleophilic attack by the phenolic oxygen to form the desired N-O bond (benzisoxazole), or migration of the aryl group to the nitrogen atom, leading to the Beckmann product.[1][2]
-
Solution:
-
Anhydrous Conditions: The N-O bond formation is favored under anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents.[2]
-
Choice of Cyclizing Agent: Avoid strong protic acids. Reagents like triphenylphosphine (PPh₃) in combination with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can promote cyclization under neutral conditions, minimizing the Beckmann rearrangement.[2] Another mild option is 1,1'-carbonyldiimidazole (CDI).[2]
-
Possible Cause 3: Degradation of Starting Material or Product
The nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack under certain conditions. Also, the isoxazole ring can be sensitive to harsh basic or acidic conditions, leading to ring-opening.
-
Causality: Strong bases can lead to decomposition pathways, while high temperatures for prolonged periods can cause thermal degradation of both the intermediate oxime and the final product.
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. For the cyclization step, moderate temperatures are generally preferred.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times that can lead to byproduct formation.
-
Question 2: I am attempting a one-pot synthesis from a substituted benzoyl precursor, but the reaction is messy with multiple unidentified byproducts. What could be going wrong?
Answer:
One-pot syntheses, while efficient, can be prone to side reactions if not carefully controlled. A "messy" reaction with multiple byproducts often points to issues with reaction sequence timing, reagent compatibility, or lack of regiocontrol.
Possible Cause 1: In situ Intermediate Instability
In many isoxazole syntheses, reactive intermediates like nitrile oxides are generated in situ.[3][4] These can be unstable and prone to dimerization to form furoxans or other undesired side reactions if not trapped quickly by the other reactant.[3]
-
Causality: The rate of formation of the intermediate must be matched by its rate of consumption in the desired reaction. If the intermediate accumulates, it will find other reaction pathways.
-
Solution:
-
Slow Addition: Add the reagent that generates the reactive intermediate slowly to the reaction mixture containing the other component. This maintains a low concentration of the unstable intermediate.
-
Mild Conditions: Generate the nitrile oxide in situ under the mildest possible conditions.[3]
-
Possible Cause 2: Lack of Regiocontrol
If you are using an unsymmetrical precursor, the cyclization or cycloaddition step can lead to the formation of multiple regioisomers.[3]
-
Causality: The electronic and steric properties of the substituents on the starting materials dictate the regiochemical outcome of the reaction.
-
Solution:
-
Strategic Choice of Starting Materials: Carefully select starting materials where electronic and steric factors strongly favor the formation of the desired regioisomer.
-
Catalyst/Reagent Selection: Some catalytic systems can offer higher regioselectivity. It is worth exploring different catalysts or reaction conditions reported in the literature for similar systems.
-
Experimental Protocol: A General Two-Step Synthesis from 2-Hydroxy-5-nitrobenzaldehyde
This protocol provides a reliable, step-by-step method that separates the oxime formation and cyclization steps to improve control and yield.
Step 1: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde Oxime
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the oxime.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 2-hydroxy-5-nitrobenzaldehyde oxime (1 equivalent) in an anhydrous solvent like THF or DMF.
-
Reagent Addition: Add the chosen cyclizing agent (e.g., CDI, 1.1 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: Common precursors include:
-
2-Hydroxy-5-nitrobenzaldehyde or 2-Hydroxy-5-nitroacetophenone: These undergo condensation with hydroxylamine to form an oxime, which is then cyclized.[5]
-
2-Chloro-5-nitrobenzaldehyde or 2-Fluoro-5-nitrobenzonitrile: These can be used in multi-step syntheses where the halogen or nitrile group is converted to the isoxazole ring.[6][7] For example, the fluorine atom in 2-fluoro-5-nitrobenzonitrile is a good leaving group for nucleophilic aromatic substitution.[7]
-
Primary Nitro Compounds: In some strategies, a primary nitro compound can be dehydrated in situ to a nitrile oxide, which then undergoes a cycloaddition reaction.[8]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate(s), and the final product. Staining with a UV lamp is usually sufficient for visualization due to the aromatic nature of the compounds.
Q3: What are the best practices for purifying the final product?
A3: The purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water can yield a highly pure product.
-
Column Chromatography: For complex mixtures with byproducts of similar polarity to the product, column chromatography on silica gel is the method of choice. A gradient elution with a hexane/ethyl acetate solvent system is often effective.
Q4: Can reaction conditions be optimized to improve yield?
A4: Absolutely. Systematic optimization of reaction parameters can significantly enhance the yield.
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 °C to Reflux | Lower temperatures can increase selectivity and reduce side reactions, while higher temperatures can increase the reaction rate. The optimal temperature must be determined experimentally. |
| Solvent | DMF, THF, Ethanol, Acetonitrile | The choice of solvent can influence reagent solubility and reaction kinetics. Anhydrous polar aprotic solvents are often preferred for cyclization steps. |
| Base (if applicable) | K₂CO₃, Et₃N, Pyridine | The strength and nucleophilicity of the base should be chosen to avoid side reactions with the starting materials or product. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine the point of maximum product formation and avoid degradation from prolonged reaction times. |
Q5: What is the general mechanism for the formation of the benzisoxazole ring from an ortho-hydroxyaryl oxime?
A5: The formation of the 1,2-benzisoxazole core from an o-hydroxyaryl oxime typically proceeds via an intramolecular cyclization involving the formation of an N-O bond.[1] The key steps are:
-
Activation of the Oxime: The hydroxyl group of the oxime is converted into a good leaving group by a dehydrating agent or an activating agent.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the adjacent phenolic oxygen attacks the nitrogen atom.
-
Cyclization and Elimination: This attack displaces the leaving group and forms the five-membered isoxazole ring. A final deprotonation step rearomatizes the system.
Caption: General mechanism for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-氯-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ossila.com [ossila.com]
- 8. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in 6-Nitrobenzo[d]isoxazole Synthesis
Welcome to the technical support center for the synthesis of 6-Nitrobenzo[d]isoxazole, also known as 6-nitro-1,2-benzisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, and its efficient preparation is critical.
This document moves beyond standard protocols to provide in-depth troubleshooting for the common side reactions and experimental hurdles encountered during its synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future synthetic challenges.
Section 1: Overview of the Primary Synthetic Route
The most reliable and widely employed method for synthesizing this compound involves the base-promoted intramolecular cyclization of a 2-halo-5-nitrobenzaldehyde oxime. This strategy offers excellent regiochemical control, as the nitro group is positioned on the starting material, thus avoiding the isomeric mixtures often produced when nitrating the parent benzisoxazole ring system. The typical starting material is 2-Chloro-5-nitrobenzaldehyde.[1]
The general workflow consists of two key steps:
-
Oxime Formation: Condensation of 2-Chloro-5-nitrobenzaldehyde with hydroxylamine.
-
Cyclization: Intramolecular nucleophilic aromatic substitution (SNAr) of the resulting oxime, promoted by a base, to form the isoxazole ring.
Caption: Primary synthetic workflow for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues observed during synthesis in a practical question-and-answer format.
Question 1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of the starting aldehyde. What is causing the incomplete conversion?
Answer: This issue almost always points to inefficient oxime formation, the crucial first step of the synthesis. The condensation of an aldehyde with hydroxylamine is a reversible equilibrium reaction. Several factors can hinder its progression to completion.
Causality Explained:
-
pH Control: The reaction requires a delicate pH balance. Hydroxylamine hydrochloride (NH₂OH·HCl) must be neutralized to release the free, nucleophilic hydroxylamine. However, strongly basic conditions can deprotonate the hydroxylamine's oxygen, reducing its nucleophilicity, while strongly acidic conditions will protonate the aldehyde's carbonyl oxygen, but also fully protonate the hydroxylamine, rendering it non-nucleophilic. An optimal, slightly acidic to neutral pH is typically required to facilitate the reaction.
-
Reaction Time & Temperature: Like many equilibrium reactions, this condensation may require sufficient time and gentle heating to reach completion. Rushing this step is a common cause of failure.
Troubleshooting Protocol:
-
Ensure Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride.
-
Controlled Base Addition: Dissolve the 2-Chloro-5-nitrobenzaldehyde and NH₂OH·HCl in a suitable solvent (e.g., ethanol/water mixture). Add a base, such as sodium acetate or pyridine, portion-wise while monitoring the pH to maintain it in the 4-6 range.
-
Monitor the Reaction: Follow the disappearance of the starting aldehyde spot by Thin Layer Chromatography (TLC). The oxime product is typically more polar. Do not proceed to the cyclization step until the aldehyde is fully consumed.
-
Isolation (Optional but Recommended): For maximum purity in the final step, it is best practice to isolate the intermediate oxime before proceeding with cyclization. This removes any unreacted starting materials or side products from the first step.
| Parameter | Recommended Condition | Rationale |
| Hydroxylamine Eq. | 1.1 - 1.2 | Drives equilibrium towards product formation. |
| Base | Sodium Acetate, Pyridine | Acts as a buffer to maintain optimal pH. |
| Solvent | Ethanol, Methanol, Aqueous mixtures | Good solubility for reactants. |
| Temperature | 25 °C to 60 °C | Gentle heating can accelerate the reaction. |
| Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate) | To confirm consumption of starting aldehyde. |
Question 2: My final product is contaminated with an isomer. I thought this synthetic route was regioselective?
Answer: You are correct that the cyclization route from 2-Chloro-5-nitrobenzaldehyde is highly regioselective for producing this compound. If you are observing isomers, it is highly probable that the issue lies not with the reaction itself, but with the purity of your starting material.
Causality Explained: Commercial 2-Chloro-5-nitrobenzaldehyde is synthesized by nitrating 2-chlorobenzaldehyde. This nitration process can sometimes yield small quantities of other regioisomers, such as 2-Chloro-3-nitrobenzaldehyde or 4-Chloro-3-nitrobenzaldehyde. These isomeric impurities will undergo the same reaction sequence (oxime formation and cyclization) to produce the corresponding isomeric nitrobenzo[d]isoxazoles, which can be very difficult to separate from your target compound.
Troubleshooting & Prevention:
-
Verify Starting Material Purity: Before starting the synthesis, analyze your 2-Chloro-5-nitrobenzaldehyde by ¹H NMR or GC-MS to check for the presence of isomers.
-
Purify the Aldehyde: If significant isomeric impurities are detected, purify the starting aldehyde by recrystallization or column chromatography.
-
Alternative Synthesis: If isomer-free starting material is unavailable, consider an alternative route, such as the nitration of a pre-formed benzisoxazole.[2] However, be aware that this route presents its own challenges with isomer control, often yielding a mixture of 4-nitro and 6-nitro products that require careful chromatographic separation.
Caption: Contamination pathway leading to isomeric side products.
Question 3: During the cyclization step, my reaction turns very dark, and I isolate a complex mixture of byproducts instead of the desired product. What is happening?
Answer: This is a classic sign of decomposition or undesired intermolecular side reactions, often caused by overly harsh reaction conditions, particularly with the base and temperature.
Causality Explained:
-
Beckmann Rearrangement: While the desired reaction is an intramolecular SNAr, the oxime functional group is susceptible to rearrangement under certain conditions. If acidic contaminants are present or the reaction conditions are not well-controlled, a Beckmann-type rearrangement could occur, leading to the formation of amides and other degradation products.
-
Nitrone Formation and Dimerization: The intermediate oxime can cyclize to form a nitrone, which is a reactive 1,3-dipole.[3] If the desired intramolecular cyclization is slow, this nitrone can react with other molecules in the pot, leading to complex dimeric or polymeric side products.
-
Base-Mediated Decomposition: The nitro-activated aromatic ring is highly electron-deficient. A strong base, especially at high temperatures, can lead to other nucleophilic substitution reactions or ring-opening, causing decomposition.
Troubleshooting Protocol:
-
Choice of Base: Use a milder base. Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are generally sufficient and preferable to stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide.
-
Temperature Control: Do not overheat the reaction. The cyclization often proceeds efficiently at temperatures between 60-100 °C. Run test reactions at lower temperatures first.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMAc, which are excellent for SNAr reactions. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Reaction Time: Monitor the reaction by TLC. Once the oxime intermediate is consumed, work up the reaction promptly to avoid prolonged exposure to basic conditions at high temperatures.
Section 3: Validated Experimental Protocol
This protocol for the cyclization route is designed to maximize yield and minimize side reactions.
Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde Oxime
-
To a 250 mL round-bottom flask, add 2-Chloro-5-nitrobenzaldehyde (10.0 g, 53.9 mmol, 1.0 eq) and ethanol (100 mL).
-
Add hydroxylamine hydrochloride (4.12 g, 59.3 mmol, 1.1 eq) and sodium acetate (4.87 g, 59.3 mmol, 1.1 eq).
-
Add water (20 mL) to aid dissolution.
-
Stir the mixture at room temperature for 1 hour, then heat to 60 °C for 2-3 hours.
-
Monitor the reaction by TLC (3:1 Hexane:EtOAc) until the starting aldehyde spot has disappeared.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the resulting pale-yellow precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.
-
The product can be used in the next step without further purification. Expected yield: >95%.
Step 2: Synthesis of this compound
-
To a 250 mL round-bottom flask, add the dried 2-Chloro-5-nitrobenzaldehyde oxime (10.0 g, 49.9 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Add anhydrous potassium carbonate (10.3 g, 74.8 mmol, 1.5 eq).
-
Heat the suspension to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC (3:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Stir for 30 minutes to allow the product to precipitate fully.
-
Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum.
-
Recrystallize the crude product from ethanol or isopropanol to yield pure this compound as a crystalline solid. Expected yield: 80-90%.
References
Technical Support Center: Improving Regioselectivity in 6-Nitrobenzo[d]isoxazole Reactions
Welcome to the technical support center for 6-nitrobenzo[d]isoxazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this electron-deficient heterocyclic system. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you achieve predictable and high-yielding regioselective outcomes in your experiments.
The this compound scaffold is a valuable building block, but its electronic nature presents unique challenges. The potent electron-withdrawing capacity of the nitro group, combined with the inherent electronic properties of the fused isoxazole ring, creates a complex reactivity landscape. This guide will demystify these interactions and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in reactions with this compound so challenging?
The primary challenge stems from the powerful and opposing electronic effects at play within the molecule. The nitro group is a strong deactivating, meta-directing group for electrophilic aromatic substitution (EAS). Simultaneously, the benzo-fused isoxazole ring has its own distinct electronic preferences. This creates multiple potential reaction sites with subtle differences in activation energy, often leading to mixtures of regioisomers if conditions are not precisely controlled. For nucleophilic aromatic substitution (SNAr), the nitro group strongly activates the benzene ring, making it highly susceptible to attack at multiple positions.
Q2: What are the most common sites for electrophilic and nucleophilic attack on the this compound ring?
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is generally deactivated towards electrophiles. However, forced reactions are directed by the nitro group primarily to the positions ortho and para to the isoxazole fusion and meta to the nitro group. Therefore, the C5 and C7 positions are the most likely sites for electrophilic attack. The relative reactivity of these sites depends heavily on the specific electrophile and reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring system makes it highly susceptible to nucleophilic attack. The nitro group strongly activates the positions ortho and para to it. Consequently, nucleophilic attack is most commonly observed at the C5 and C7 positions of the benzene ring. In some cases, particularly with strong nucleophiles, attack can also occur at the isoxazole ring, potentially leading to ring-opening.[1][2]
Q3: How do general reaction conditions (solvent, temperature, catalyst) influence regioselectivity?
Reaction conditions are critical for steering the reaction toward a single regioisomer.
-
Solvent: Solvent polarity can significantly influence regioselectivity.[3] Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates, such as the Meisenheimer complex in SNAr reactions, thereby affecting the rate and outcome.
-
Temperature: Lower temperatures often increase selectivity by favoring the pathway with the lowest activation energy. Conversely, higher temperatures can provide enough energy to overcome small activation barriers, leading to mixtures of products.
-
Catalyst: In EAS, the choice and strength of the Lewis acid catalyst can determine the reactivity of the electrophile and thus influence where it attacks the ring.[4] For other reactions, catalysts can direct the reaction through chelation or other non-covalent interactions.[5]
Troubleshooting Guides: Specific Experimental Issues
Issue 1: Poor or Mixed Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Question: "My nitration of this compound resulted in a nearly 1:1 mixture of the 5-nitro and 7-nitro products. How can I improve selectivity for the C7 position?"
Answer: This is a classic regioselectivity problem arising from the competing directing effects within the molecule. The C5 and C7 positions are both activated by being ortho and para to the ring junction and meta to the existing nitro group. To favor the C7 position, we must exploit subtle steric and electronic differences. The C5 position is generally more sterically hindered due to its proximity to the C4 position. By using a bulkier nitrating agent or carefully controlling the temperature, we can favor attack at the more accessible C7 position.
Electrophilic attack on the aromatic ring proceeds via a positively charged intermediate known as a sigma complex or arenium ion. The regiochemical outcome is determined by the relative stability of the possible intermediates. The nitro group at C6 deactivates the entire ring but directs incoming electrophiles to C5 and C7.
Caption: Workflow for electrophilic substitution showing competing pathways.
This protocol uses a milder nitrating agent and controlled temperature to enhance selectivity.
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir until fully dissolved.
-
Reagent Addition: Slowly add potassium nitrate (KNO₃) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of KNO₃ in H₂SO₄ generates the nitronium ion (in situ) under controlled conditions.[6]
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the ratio of starting material to products.
-
Workup: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: The resulting precipitate (a mixture of dinitro isomers) can be filtered. Alternatively, if no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The regioisomers can typically be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient. The C7 isomer is often less polar and will elute first.
| Factor | Condition Favoring C7-substitution | Rationale |
| Temperature | Low (e.g., 0-5 °C) | Reduces the energy available to overcome the activation barrier for the sterically hindered C5 position. |
| Nitrating Agent | Milder (e.g., KNO₃/H₂SO₄) | Less reactive electrophiles are more sensitive to subtle steric and electronic differences. |
| Solvent | Highly viscous (e.g., conc. H₂SO₄) | Can increase steric hindrance effects, further disfavoring the C5 position. |
Issue 2: Lack of Control in Nucleophilic Aromatic Substitution (SNAr)
Question: "I'm trying to displace a halide at the C7 position with a primary amine, but I'm getting significant side products and decomposition. What's going wrong?"
Answer: The high electrophilicity of the this compound ring makes it very reactive towards nucleophiles.[7] Strong nucleophiles or harsh basic conditions can lead to multiple substitutions or even cleavage of the fragile N-O bond in the isoxazole ring. The key is to moderate the reactivity by carefully selecting the nucleophile, base, and solvent.
SNAr reactions proceed through a two-step addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex dictates the reaction's feasibility. The strong electron-withdrawing nitro group is essential for stabilizing this negative charge.
Caption: SNAr mechanism via the Meisenheimer intermediate.
This protocol uses a non-nucleophilic base and a polar aprotic solvent to minimize side reactions.
-
Setup: To a solution of 7-halo-6-nitrobenzo[d]isoxazole (1.0 eq) in anhydrous tert-Butanol (tBuOH) add the primary amine (1.2 eq).
-
Base Addition: Add a hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The use of tBuOH as a solvent and DIPEA as a base has been shown to improve yields and reduce byproducts in similar systems.[8]
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitoring: Follow the disappearance of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Polar Aprotic (e.g., tBuOH, DMF, CH₃CN) | Stabilizes the charged Meisenheimer complex. tBuOH is particularly good as it is less nucleophilic than other alcohols.[8] |
| Base | Non-nucleophilic (e.g., DIPEA, K₂CO₃) | Prevents the base from competing with the desired nucleophile and minimizes isoxazole ring-opening. |
| Nucleophile | Moderate Strength | Highly reactive nucleophiles (e.g., alkoxides) can promote side reactions. Amines, thiols, and phenols are generally well-behaved. |
| Temperature | 20-80 °C | Use the lowest temperature that allows the reaction to proceed at a reasonable rate to maximize selectivity and stability. |
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Regioselectivity in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
"6-Nitrobenzo[D]isoxazole" stability and degradation problems
Welcome to the technical support resource for 6-Nitrobenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and potential degradation challenges associated with this compound. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and best practices for pharmaceutical development.
Introduction: Understanding the Chemistry of this compound
This compound is a heterocyclic compound featuring a benzisoxazole core functionalized with a nitro group. This chemical architecture, while synthetically useful, presents inherent stability considerations that must be managed to ensure experimental reproducibility and the integrity of research data. The isoxazole ring is known to be susceptible to certain nucleophilic and electrophilic conditions, while the nitroaromatic system can influence the molecule's reactivity and susceptibility to degradation, particularly under light and thermal stress.[1][2] This guide will help you navigate these potential challenges.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during experimentation, linking them to the chemical properties of this compound and providing actionable solutions.
Issue 1: Inconsistent Results in Biological Assays
Question: My bioassay results with this compound are highly variable between experiments, even when using the same stock solution. What could be the cause?
Answer: Inconsistent biological activity is often a primary indicator of compound degradation. The active concentration of your compound may be decreasing over time due to instability in your assay medium or during storage.
Possible Causes & Solutions:
-
Hydrolytic Degradation in Aqueous Buffers: The isoxazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[1] The pH of your cell culture medium or assay buffer could be promoting slow degradation.
-
Solution: Prepare fresh dilutions of your compound from a concentrated, anhydrous stock (e.g., in DMSO) immediately before each experiment. Avoid prolonged incubation in aqueous buffers. If possible, run a time-course experiment to assess the compound's stability in your specific assay buffer by analyzing samples via HPLC at different time points.
-
-
Reaction with Assay Components: Components in your assay buffer, such as thiols (e.g., DTT, glutathione), can potentially react with the molecule, especially if the nitro group is reduced under certain cellular conditions.
-
Solution: Run control experiments to incubate this compound in the assay buffer without the biological target (cells, enzyme, etc.) and analyze for degradation. If instability is detected, consider if any buffer components are non-essential and can be removed.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing aqueous or even DMSO stock solutions can introduce moisture and accelerate degradation.
-
Solution: Aliquot your stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Question: I am performing purity analysis on a sample of this compound, and I see new, smaller peaks appearing in my chromatograms over time. Why is this happening?
Answer: The appearance of new peaks in a chromatographic analysis is a classic sign of compound degradation. The conditions of your sample preparation, storage, or even the analytical method itself could be inducing these changes.
Possible Causes & Solutions:
-
Photodegradation: Nitroaromatic compounds are often light-sensitive. Exposure to ambient laboratory light or UV from a detector can cause photochemical reactions.
-
Solution: Protect all solutions of the compound from light by using amber vials or wrapping containers in aluminum foil.[3] Minimize the time samples spend in the autosampler. Consider using a photodiode array (PDA) detector to help identify if the degradation products have different UV spectra, which can provide clues to their structure.
-
-
Thermal Degradation: Elevated temperatures during sample processing or analysis can lead to decomposition. Isoxazole rings can undergo thermal rearrangement or fragmentation.[4]
-
Solution: Avoid heating solutions of this compound. If solubility is an issue, use sonication at room temperature. Ensure your HPLC column oven is not set to an unnecessarily high temperature. Store samples at recommended refrigerated or frozen conditions.
-
-
Oxidative Degradation: While the nitro group makes the aromatic ring electron-poor and generally less susceptible to oxidation, the isoxazole moiety could be targeted.
-
Solution: Degas your solvents and consider blanketing your stock solutions with an inert gas like argon or nitrogen, especially for long-term storage. Avoid sources of radical initiation.
-
Issue 3: Change in Physical Appearance of Solid Compound
Question: My solid sample of this compound has changed color from a pale yellow to a darker shade. Is it still usable?
Answer: A change in the physical appearance, such as color, of a solid chemical is a strong warning sign of potential degradation or contamination.
Possible Causes & Solutions:
-
Moisture Absorption: The compound may be hygroscopic, and absorbed water can facilitate slow hydrolysis or other reactions.
-
Solution: Always store the solid compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[5] Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the solid.
-
-
Long-Term Storage Instability: Over time, even under seemingly proper storage conditions, slow degradation can occur.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To maximize shelf-life, the solid compound should be stored in a tightly sealed, light-resistant container, under an inert atmosphere (argon or nitrogen is recommended), and at refrigerated temperatures (2-8 °C).[8] Storing it inside a desiccator within the refrigerator provides additional protection against moisture.
Q2: How should I prepare and store stock solutions?
A2: Prepare a concentrated stock solution in an anhydrous solvent like DMSO or DMF. For long-term storage, aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C. This practice minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture and light.[3]
Q3: Is this compound susceptible to pH changes?
A3: Yes, this is a significant concern. The isoxazole ring system can be unstable in both strong acidic and strong basic conditions, leading to ring-opening and hydrolysis.[1] It is crucial to evaluate its stability in the specific pH range of your experiments. Maximum stability is typically found in the neutral pH region.
Q4: What are the expected degradation pathways?
A4: Based on the chemical structure, the primary expected degradation pathways are:
-
Hydrolysis (Acid or Base Catalyzed): Cleavage of the N-O bond in the isoxazole ring.
-
Photolysis: Degradation upon exposure to light, a common pathway for nitroaromatic compounds.
-
Thermolysis: Decomposition or rearrangement at elevated temperatures.[4]
-
Reduction: The nitro group can be reduced, which may occur in biological systems or in the presence of reducing agents.
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method, typically a reverse-phase HPLC-UV method, is one that can separate the intact compound from its degradation products.[9][10] To develop such a method, you would perform "forced degradation" or "stress testing" studies.[2][11][12] This involves intentionally degrading the compound under various conditions to generate its potential degradation products.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound, which is essential for developing a stability-indicating analytical method.[2][11]
Objective: To generate potential degradation products and identify conditions that affect the stability of this compound.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA/DAD detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and keep at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to 105°C in an oven. Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control solution.
-
-
Data Interpretation:
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressor).
-
The PDA detector can provide UV spectra of the new peaks, helping to determine if they are true degradants.
-
Protocol 2: HPLC Method for Purity and Stability Analysis
This protocol provides a general starting point for a reverse-phase HPLC method. It should be optimized for your specific system and requirements.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Part 4: Visualizations
Diagram 1: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Diagram 2: Troubleshooting Logic for Inconsistent Assay Results
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Purity assessment and determination of sertaconazole in bulk and pharmaceutical formulations based on spectrophotometric and chromatographic approaches | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of 6-Nitrobenzo[D]isoxazole Fluorescent Probes
Welcome to the Technical Support Center for the synthesis of 6-Nitrobenzo[D]isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important fluorescent probe scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address common challenges, with a primary focus on overcoming low reaction yields. Our approach is grounded in mechanistic principles to empower you to not only solve immediate synthetic hurdles but also to build a robust understanding of the underlying chemistry.
I. Understanding the Synthetic Landscape: A Mechanistic Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and efficient synthetic strategy commences with a commercially available starting material, which is then elaborated to a key intermediate, 2-hydroxy-5-nitrobenzonitrile . This intermediate subsequently undergoes an intramolecular cyclization to furnish the desired this compound core.
The overall synthetic workflow can be visualized as follows:
Low yields can arise at any stage of this process. The following sections will dissect each critical step, addressing the most frequently encountered problems and providing actionable solutions.
II. FAQs and Troubleshooting Guide
Part A: Synthesis of the Key Intermediate: 2-Hydroxy-5-nitrobenzonitrile
A robust synthesis of the final product is predicated on the high-yield, high-purity preparation of the key intermediate, 2-hydroxy-5-nitrobenzonitrile. A common route involves the nitration of a substituted benzonitrile followed by a nucleophilic aromatic substitution (SNAr) to introduce the hydroxyl group.
Question 1: My nitration of 2-chlorobenzonitrile is giving a mixture of isomers and low yield of the desired 2-chloro-5-nitrobenzonitrile. What's going wrong?
Answer: The nitration of substituted benzene rings is a classic electrophilic aromatic substitution reaction. The regioselectivity (the position of the incoming nitro group) is dictated by the directing effects of the substituents already on the ring. In the case of 2-chlorobenzonitrile, both the chloro and cyano groups are electron-withdrawing and meta-directing. However, the chloro group is also weakly ortho, para-directing due to its lone pairs. This can lead to a mixture of products.
Troubleshooting Strategies:
-
Control of Reaction Temperature: Nitration reactions are highly exothermic. Running the reaction at a low temperature (0-5 °C) is crucial to minimize side reactions and improve selectivity.[1]
-
Slow Addition of Nitrating Agent: The nitrating mixture (typically a mixture of concentrated nitric and sulfuric acids) should be added dropwise to the solution of your starting material with vigorous stirring. This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺) and helps to control the reaction rate.
-
Choice of Nitrating Agent: For sensitive substrates, milder nitrating agents can be employed. A mixture of nitric acid in acetic anhydride is a less aggressive alternative to the standard mixed acid conditions.
Question 2: The subsequent nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitrobenzonitrile with a hydroxide source to give 2-hydroxy-5-nitrobenzonitrile is sluggish and results in a low yield. How can I improve this step?
Answer: The SNAr reaction relies on the aromatic ring being "activated" towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group (the chloride).[2][3] While the nitro group in the 5-position does activate the ring, several factors can still lead to a low yield.
Troubleshooting Strategies:
-
Inadequate Activation: Ensure your starting material is indeed 2-chloro-5-nitrobenzonitrile. If the nitro group is in the meta position, the reaction will be significantly slower.
-
Leaving Group Ability: While chloride is a reasonable leaving group in SNAr, fluoride is often better. If you have the option to start with 2-fluoro-5-nitrobenzonitrile, you may see an improvement in reaction rate.[2]
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent is critical. A strong base like sodium hydroxide or potassium hydroxide is required. The reaction is often performed in a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the hydroxide.
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time, avoiding decomposition of the product.
-
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C (Nitration), Elevated (SNAr) | Controls exothermicity and selectivity in nitration; provides activation energy for SNAr. |
| Reagent Addition | Slow, dropwise | Maintains low concentration of reactive species, preventing side reactions. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) for SNAr | Enhances nucleophilicity of the hydroxide ion. |
Part B: Intramolecular Cyclization to this compound
The final ring-forming step is an intramolecular cyclization of 2-hydroxy-5-nitrobenzonitrile. This reaction is essentially an intramolecular nucleophilic attack of the phenoxide oxygen onto the carbon of the nitrile group.
Question 3: My intramolecular cyclization of 2-hydroxy-5-nitrobenzonitrile to form this compound is not proceeding to completion, resulting in a low yield. What are the key factors for this ring closure?
Answer: The intramolecular cyclization of an o-cyanophenol is a powerful method for the synthesis of benzo[d]isoxazoles. The reaction is typically base-mediated to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
Troubleshooting Strategies:
-
Base Selection: A sufficiently strong, non-nucleophilic base is required to deprotonate the phenol without reacting with the nitrile group. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or DBU (1,8-Diazabicyclo[4]undec-7-ene).
-
Solvent Choice: A polar aprotic solvent such as DMF or DMSO is generally preferred as it can help to solvate the cation of the base and enhance the reactivity of the phenoxide.
-
Anhydrous Conditions: The presence of water can be detrimental to this reaction, especially when using a strong base like NaH. Ensure your solvent and glassware are thoroughly dried.
-
Reaction Temperature: This cyclization may require heating to overcome the activation energy for the ring closure. The optimal temperature should be determined empirically by monitoring the reaction progress with TLC.
Question 4: I am observing significant byproduct formation during the cyclization reaction. What are the likely side reactions and how can I minimize them?
Answer: Side reactions in the synthesis of this compound can significantly reduce the yield and complicate purification.
Potential Side Reactions and Solutions:
-
Hydrolysis of the Nitrile Group: Under strongly basic conditions and in the presence of water, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.
-
Solution: Use anhydrous conditions and a non-nucleophilic base. If using an aqueous base, carefully control the reaction time and temperature.
-
-
Intermolecular Reactions: At high concentrations, intermolecular reactions between molecules of 2-hydroxy-5-nitrobenzonitrile can compete with the desired intramolecular cyclization.
-
Solution: Perform the reaction at a lower concentration (high dilution conditions) to favor the intramolecular pathway.
-
-
Decomposition: The nitro group can make the aromatic ring susceptible to decomposition under harsh basic conditions and high temperatures.
-
Solution: Use the mildest possible reaction conditions (base, temperature) that still allow for the cyclization to proceed at a reasonable rate. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
III. Experimental Protocols
The following are generalized protocols based on established chemical principles for the synthesis of this compound. Researchers should adapt these protocols to their specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-Hydroxy-5-nitrobenzonitrile
This protocol is a two-step process starting from 2-chlorobenzonitrile.
Step 1: Nitration of 2-Chlorobenzonitrile
-
In a round-bottom flask, dissolve 2-chlorobenzonitrile in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude 2-chloro-5-nitrobenzonitrile.
Step 2: Hydroxylation of 2-Chloro-5-nitrobenzonitrile
-
In a round-bottom flask, dissolve the crude 2-chloro-5-nitrobenzonitrile in DMSO.
-
Add powdered potassium hydroxide and heat the mixture with stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude 2-hydroxy-5-nitrobenzonitrile can be purified by recrystallization.[4][5][6][7][8]
Protocol 2: Intramolecular Cyclization to this compound
-
To a solution of 2-hydroxy-5-nitrobenzonitrile in anhydrous DMF, add potassium carbonate.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. References
-
BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Hydroxy-5-nitrobenzonitrile synthesis. --INVALID-LINK--
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. --INVALID-LINK--
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [chemicalbook.com]
- 5. 2-Hydroxy-5-nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509 [biosynth.com]
- 7. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Technical Support Center: Functionalization of 6-Nitrobenzo[d]isoxazole
Welcome to the technical support center for the functionalization of 6-Nitrobenzo[d]isoxazole. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered when working with this versatile, yet sensitive, heterocyclic building block. The inherent reactivity of the benzisoxazole core, coupled with the strong electron-withdrawing nature of the 6-nitro group, presents a unique set of synthetic hurdles. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental workflows.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the functionalization of this compound, offering potential causes and actionable solutions.
Scenario 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic aromatic substitution on this compound with a primary amine, but I am observing very low conversion to the desired 6-amino-substituted product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in SNAr reactions with this compound are a frequent challenge. The primary factors influencing this are the stability of the benzisoxazole ring under basic conditions and the reactivity of your nucleophile.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Ring Instability | The benzisoxazole ring, particularly the weak N-O bond, can be susceptible to cleavage under strongly basic conditions, a phenomenon known as the Kemp elimination, leading to the formation of a 2-hydroxybenzonitrile species.[1] This decomposition pathway competes with the desired SNAr reaction. | 1. Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][3] 2. Lower Reaction Temperature: High temperatures can accelerate ring degradation. Attempt the reaction at a lower temperature for a longer duration. |
| Poor Nucleophile Reactivity | While the nitro group activates the ring for nucleophilic attack, a weak nucleophile may still not be reactive enough to displace a leaving group or add to the aromatic system efficiently. | 1. Increase Nucleophile Concentration: Use a higher molar excess of the amine nucleophile. 2. Consider a Stronger Nucleophile: If possible, use a more nucleophilic amine or consider deprotonating the amine with a non-nucleophilic base prior to addition. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and side product formation. | 1. Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cationic species and promote the reaction. |
Experimental Workflow: Improving SNAr Yields
Below is a generalized workflow for optimizing SNAr reactions on this compound.
Caption: Troubleshooting workflow for low SNAr yields.
Scenario 2: Unwanted Reduction of the Isoxazole Ring During Nitro Group Reduction
Question: I am trying to reduce the nitro group of this compound to an amine, but I am observing cleavage of the isoxazole ring. How can I selectively reduce the nitro group while preserving the heterocyclic core?
Answer:
The selective reduction of the nitro group in the presence of the labile isoxazole ring is a common challenge.[4] Aggressive reducing agents or harsh reaction conditions can lead to the undesired opening of the isoxazole ring.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Harsh Reducing Conditions | Catalytic hydrogenation with catalysts like Pd/C under high pressure and temperature can be too harsh and lead to the hydrogenolysis of the N-O bond in the isoxazole ring.[5] | 1. Use Milder Metal-Based Reductants: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are often effective and selective for nitro group reduction in the presence of other sensitive functional groups.[4][5] 2. Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C), can be milder than direct hydrogenation with H₂ gas. |
| Incompatible Solvent/pH | The stability of the benzisoxazole ring is pH-dependent, with increased lability under strongly acidic or basic conditions.[6] | 1. Maintain Near-Neutral pH: If possible, choose a reduction method that operates under neutral or mildly acidic conditions. For instance, zinc dust in the presence of ammonium chloride can be a good option.[7] |
Recommended Protocol for Selective Nitro Reduction:
A reliable method for the selective reduction of the nitro group in this compound is the use of tin(II) chloride dihydrate in ethanol.
Step-by-Step Protocol:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a stoichiometric excess (typically 3-5 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-aminobenzo[d]isoxazole.
-
Purify the product by column chromatography if necessary.
Caption: Selective reduction of this compound.
Frequently Asked Questions (FAQs)
Q1: Is the this compound scaffold stable to palladium-catalyzed cross-coupling reactions?
A1: The stability of the this compound scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is a valid concern.[2][3][8] The primary challenge is the potential for catalyst poisoning by the nitrogen and oxygen heteroatoms of the isoxazole ring. However, with careful selection of the catalyst, ligand, and reaction conditions, successful cross-coupling reactions can be achieved. It is advisable to use pre-catalysts that are less susceptible to poisoning and to screen different phosphine ligands to optimize the reaction.
Q2: Can I perform reactions on the benzene ring of this compound without affecting the isoxazole moiety?
A2: Yes, but with caution. The strong electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution. Functionalization is more readily achieved through nucleophilic aromatic substitution or by first reducing the nitro group to an amine, which is an activating group, and then performing electrophilic substitution.
Q3: What is the best way to introduce substituents at the 3-position of the benzisoxazole ring?
A3: Introducing substituents at the 3-position is typically achieved during the synthesis of the benzisoxazole ring itself.[9] A common method involves the cyclization of an appropriately substituted o-hydroxyaryl oxime. For post-functionalization, if a suitable leaving group is present at the 3-position, palladium-catalyzed cross-coupling reactions can be employed.
Q4: Are there any known ring-opening reactions of this compound that I should be aware of?
A4: Yes, the isoxazole ring can undergo ring-opening under certain conditions.[6][10] As mentioned earlier, strong bases can induce a Kemp elimination.[1] Additionally, some reducing agents can cleave the N-O bond. Photochemical conditions can also lead to rearrangement to an oxazole.[6] It is crucial to be aware of these potential side reactions when planning your synthetic route.
References
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. par.nsf.gov [par.nsf.gov]
Preventing dimerization of nitrile oxides in isoxazole synthesis
A-Z Guide to Preventing Nitrile Oxide Dimerization
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize the powerful 1,3-dipolar cycloaddition of nitrile oxides. A common and often frustrating side reaction in this process is the dimerization of the nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole-2-oxide). This dimerization competes with the desired cycloaddition, leading to reduced yields and complex purification challenges.
This resource provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maximize the yield of your target isoxazole by effectively suppressing furoxan formation.
Understanding the Core Problem: Dimerization vs. Cycloaddition
Nitrile oxides are high-energy, reactive intermediates. Their utility lies in their ability to act as 1,3-dipoles in cycloaddition reactions with dipolarophiles (like alkenes and alkynes) to form isoxazolines and isoxazoles, respectively.[1][2] However, their high reactivity also makes them prone to self-condensation.
The primary undesired pathway is a multi-step dimerization process that results in a stable furoxan ring.[3][4][5] This reaction's rate is highly dependent on the concentration of the nitrile oxide. If the concentration of the nitrile oxide builds up faster than it can be consumed by the dipolarophile, dimerization becomes the dominant reaction pathway.
Here is a diagram illustrating the competing reaction pathways:
Caption: Competing pathways for a generated nitrile oxide intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during isoxazole synthesis.
Q1: My reaction is producing a high percentage of the furoxan dimer and very little of my desired isoxazole. What is the primary cause?
A1: This is the most common issue and it almost always points to a problem of concentration . The dimerization of nitrile oxides is a second-order reaction with respect to the nitrile oxide, while the desired cycloaddition is first-order with respect to both the nitrile oxide and your dipolarophile. This means that the rate of dimerization increases exponentially as the concentration of the nitrile oxide builds up.
Immediate Solutions:
-
Switch to In Situ Generation: If you are pre-forming the nitrile oxide and then adding it to your reaction, stop. Nitrile oxides are generally unstable and should be generated in situ—meaning they are created in the presence of the dipolarophile.[2][6] This ensures the nitrile oxide can react immediately as it is formed, keeping its standing concentration extremely low.
-
Slow Addition: If you are using an in situ generation method that involves adding a reagent (e.g., an oxidant or a base), add this reagent dropwise over a long period (e.g., 2-6 hours) using a syringe pump. This maintains a low, steady-state concentration of the nitrile oxide, favoring the cycloaddition pathway.
-
Increase Dipolarophile Concentration: Ensure your dipolarophile (the alkyne or alkene) is present in a stoichiometric excess (e.g., 1.2 to 2.0 equivalents). This increases the probability of a successful cycloaddition event over a dimerization event.
Q2: I'm already using an in situ generation method with slow addition, but dimerization is still a major problem. What other factors should I consider?
A2: If concentration control measures are already in place, consider these other critical reaction parameters:
-
Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the nitrile oxide. While there is no universal "best" solvent, non-polar or moderately polar aprotic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are often good starting points. Highly polar or protic solvents might sometimes accelerate dimerization.
-
Temperature: Temperature control is crucial. While higher temperatures can increase the rate of the desired cycloaddition, they can also accelerate the decomposition and dimerization of the nitrile oxide. If you are running the reaction at room temperature or elevated temperatures, try cooling it to 0 °C or even lower. Conversely, if the cycloaddition is sluggish at low temperatures, a slight increase may be necessary, but this must be optimized carefully.
-
Dipolarophile Reactivity: An unreactive dipolarophile is a common culprit. If your alkyne or alkene is electron-poor or sterically hindered, it will react sluggishly with the nitrile oxide, giving the nitrile oxide more time to dimerize. If possible, consider using a more electron-rich or less hindered analogue of your dipolarophile to test if this is the issue.
Q3: My nitrile oxide precursor (aldoxime) doesn't seem to be converting. My starting material is recovered, and I see no product or dimer.
A3: This points to a problem with the nitrile oxide generation step itself. The choice of method and reagents is critical.
-
Check Your Reagents:
-
Oxidants: For methods involving oxidation of aldoximes, ensure your oxidant is fresh and active. Common oxidants like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or hypervalent iodine reagents like iodobenzene diacetate can degrade over time.[7] A combination of Oxone and NaCl is a robust and green alternative.[8][9]
-
Bases: For dehydrohalogenation of hydroximoyl chlorides, the base must be strong enough to remove the proton but not so strong that it causes side reactions. Triethylamine (Et₃N) is a common choice.[10] Ensure it is dry and pure.
-
-
Method Compatibility: Not all generation methods work for all substrates.
-
Dehydrohalogenation of Hydroximoyl Halides: This is a classic and reliable method, especially for aromatic nitrile oxides.[11] The precursor hydroximoyl halide must be correctly synthesized first.
-
Oxidation of Aldoximes: This is a very common and convenient one-pot method.[12] However, the reaction conditions (e.g., presence of a catalytic amount of acid or base) can be substrate-dependent.[7]
-
Dehydration of Nitroalkanes (Mukaiyama method): This is typically used for aliphatic nitrile oxides and involves reagents like phenyl isocyanate.[13]
-
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low isoxazole yields.
Frequently Asked Questions (FAQs)
Q: Are aromatic or aliphatic nitrile oxides more prone to dimerization? A: Aliphatic nitrile oxides are generally less stable and more prone to dimerization than aromatic ones. The conjugation provided by the aromatic ring offers a degree of stabilization to the nitrile oxide intermediate, slightly retarding the dimerization process.[3][4]
Q: Can I pre-form and isolate my nitrile oxide before the reaction? A: This is generally not recommended unless the nitrile oxide is exceptionally stable (e.g., sterically hindered with bulky groups like in 2,4,6-trimethylbenzonitrile oxide).[6] For most substrates, attempting to isolate the nitrile oxide will lead to significant dimerization or decomposition. In situ generation is the standard and most effective approach.[6][14]
Q: What is the best method for generating nitrile oxides? A: There is no single "best" method; it depends on your substrate and the scale of your reaction.
-
For Aromatic Aldoximes: Oxidation with Chloramine-T or an NCS/base system is very common and effective.[15]
-
For General Aldoximes (Aromatic & Aliphatic): Oxidation with Oxone/NaCl offers a green, safe, and broadly applicable method.[9][16]
-
From Hydroximoyl Chlorides: Dehydrohalogenation with a mild base like triethylamine is a classic, high-yielding Huisgen method.[10]
Q: How can I monitor the reaction to know if it's working? A: Thin Layer Chromatography (TLC) is an excellent tool. You should be able to see the consumption of your starting material (e.g., the aldoxime) and the appearance of a new spot corresponding to your isoxazole product. If you have a sample of the furoxan dimer (which you will likely generate during optimization), you can co-spot it to track its formation as well.
Experimental Protocols
Protocol 1: In Situ Generation of a Nitrile Oxide from an Aldoxime via Oxidation
This protocol is a general method for the 1,3-dipolar cycloaddition using an alkyne as the dipolarophile and Oxone/NaCl for the generation of the nitrile oxide.
Reagents & Equipment:
-
Aromatic or Aliphatic Aldoxime (1.0 eq)
-
Alkyne (1.2 eq)
-
Sodium Chloride (NaCl) (1.5 eq)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.5 eq)
-
Solvent (e.g., Ethyl Acetate or Acetonitrile)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add the aldoxime (1.0 eq), the alkyne (1.2 eq), NaCl (1.5 eq), and the chosen solvent (to make a ~0.1 M solution with respect to the aldoxime).
-
Begin vigorous stirring and cool the flask in an ice bath to 0 °C.
-
Add the Oxone® (1.5 eq) to the flask in small portions over 30-60 minutes. Adding it all at once can cause an exotherm and promote dimerization.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC until the aldoxime starting material is consumed (typically 2-8 hours).
-
Work-up: Upon completion, add water to the reaction mixture and stir for 5 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired isoxazole.
Protocol 2: In Situ Generation via Dehydrohalogenation of a Hydroximoyl Chloride
This protocol uses the classic Huisgen method, which is highly effective for aromatic substrates.
Reagents & Equipment:
-
Aromatic Hydroximoyl Chloride (1.0 eq)
-
Alkyne (1.2 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Solvent (e.g., Toluene or THF)
-
Round-bottom flask, magnetic stirrer, stir bar, syringe pump, and addition funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the hydroximoyl chloride (1.0 eq), the alkyne (1.2 eq), and the anhydrous solvent.
-
Prepare a solution of triethylamine (1.1 eq) in the same anhydrous solvent.
-
Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over 2-4 hours at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the salt with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
References
- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 8. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Catalyst Selection for 6-Nitrobenzo[d]isoxazole Reactions
Welcome to the technical support center for optimizing catalytic reactions involving 6-nitrobenzo[d]isoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows. The primary focus will be on the catalytic reduction of the nitro group, a critical transformation in the synthesis of pharmaceutically relevant amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound, and why is catalyst selection so critical?
The most prevalent and synthetically important reaction for this compound is the reduction of the nitro group to form 6-aminobenzo[d]isoxazole. This amine is a valuable building block in medicinal chemistry, notably in the synthesis of various therapeutic agents.[1][2]
Catalyst selection is paramount because the benzisoxazole ring system can be sensitive to certain reaction conditions. An inappropriate catalyst or suboptimal conditions can lead to:
-
Incomplete conversion: Leaving unreacted starting material and complicating purification.
-
Low yield: Formation of undesired byproducts.
-
Ring opening: Cleavage of the N-O bond in the isoxazole ring, a common side reaction under harsh reductive conditions.
-
Formation of hazardous intermediates: Accumulation of thermally unstable hydroxylamine species can pose a safety risk.[3]
The goal is to achieve high chemoselectivity, reducing the nitro group while preserving the integrity of the benzisoxazole core.
Q2: I'm planning a catalytic hydrogenation of this compound. Which catalyst do you recommend I start with?
For a general starting point in the catalytic hydrogenation of aromatic nitro compounds, Palladium on Carbon (Pd/C) is often the preferred choice.[4] It is highly active and efficient for nitro group reductions.[5][6]
However, the "best" catalyst is always substrate and goal-dependent. A prudent approach is to conduct a preliminary screen of common catalysts.
| Catalyst | Support | Typical Loading (w/w) | Key Considerations |
| Palladium (Pd) | Carbon (C) | 5-10% | High activity, generally good selectivity. Potential for hydrogenolysis of sensitive groups. |
| Platinum (Pt) | Carbon (C) | 5% | Can be more active than Pd/C and may operate under milder conditions.[7] |
| Raney® Nickel (Ra-Ni) | N/A (Sponge) | 10-20% | Cost-effective alternative to precious metals.[3][8] Useful if dehalogenation is a concern with other functional groups on the molecule.[4] Can be pyrophoric and requires careful handling.[3] |
Q3: My hydrogenation with Pd/C is slow and gives a mixture of products. What could be wrong?
This is a common issue that can stem from several factors. Let's troubleshoot this systematically.
Troubleshooting Guide: Incomplete or Non-Selective Reduction with Pd/C
1. Catalyst Deactivation (Poisoning):
-
Cause: Trace impurities in your starting material, solvent, or hydrogen gas can act as catalyst poisons. Sulfur, nitrogen, and phosphorus-containing compounds are notorious poisons for palladium catalysts.[9][10]
-
Solution:
-
Ensure the purity of your this compound. Recrystallization or column chromatography may be necessary.
-
Use high-purity, degassed solvents.
-
Employ a high-purity hydrogen source.
-
2. Insufficient Hydrogen Pressure or Mass Transfer Limitation:
-
Cause: The reaction is starved of hydrogen, either due to low pressure or poor mixing, which limits the contact between the gas, liquid, and solid catalyst phases.
-
Solution:
-
Increase the hydrogen pressure incrementally (e.g., from 1 atm to 3-4 atm). Always operate within the pressure limits of your equipment.
-
Increase the agitation (stirring) rate to improve gas dispersion.
-
3. Formation of Intermediates:
-
Cause: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[3] Under certain conditions, these can accumulate or react to form dimeric species like azo or azoxy compounds, which appear as colored impurities.[3]
-
Solution:
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often drive the reaction to completion.
-
Consider a Promoter: Vanadium-doped catalysts can help minimize the accumulation of hydroxylamine intermediates.[3]
-
4. Catalyst Loading and Quality:
-
Cause: The amount or activity of the catalyst is insufficient. Not all commercial catalysts have the same activity.
-
Solution:
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity.
-
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for poor hydrogenation results.
Q4: Are there alternatives to high-pressure hydrogenation?
Yes, Catalytic Transfer Hydrogenation (CTH) is an excellent and often safer alternative that avoids the need for high-pressure hydrogen gas cylinders. In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.
Common Hydrogen Donors for CTH:
-
Ammonium formate (HCOONH₄): Decomposes in situ to H₂, CO₂, and NH₃.
-
Hydrazine hydrate (N₂H₄·H₂O): A powerful reducing agent, but use with caution due to its toxicity.[11]
-
Sodium borohydride (NaBH₄): Often used in aqueous or alcoholic media.[12][13]
-
Triethylsilane (Et₃SiH): A mild and effective transfer hydrogenation agent.[14]
Typical CTH Protocol for this compound:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Add Pd/C (5-10 mol%).
-
Add the hydrogen donor (e.g., ammonium formate, 3-5 equivalents) in portions. The reaction is often exothermic.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Evaporate the solvent and proceed with standard workup and purification.
This method is highly scalable and can be performed with standard laboratory glassware.[14]
Q5: What is the difference between a homogeneous and a heterogeneous catalyst, and which is better for my reaction?
The key difference lies in the phase of the catalyst relative to the reactants.[15]
-
Heterogeneous Catalysts: Exist in a different phase from the reactants (e.g., a solid catalyst like Pd/C in a liquid reaction mixture).[15][16]
-
Homogeneous Catalysts: Exist in the same phase as the reactants (e.g., a soluble metal complex in the reaction solution).[15][17]
Comparison for Industrial and Lab-Scale Applications:
| Feature | Heterogeneous Catalysis (e.g., Pd/C) | Homogeneous Catalysis (e.g., Wilkinson's Cat.) |
| Catalyst Separation | Easy (filtration)[15][18] | Difficult and costly[18][19] |
| Catalyst Recycling | Straightforward[18] | Often not economically viable[15] |
| Selectivity | Can be lower due to multiple active sites[18] | Often higher and more tunable[18][19] |
| Reaction Conditions | Often requires higher temperatures/pressures | Can operate under milder conditions[19] |
| Mass Transfer | Can be a limiting factor[15] | Generally not an issue[19] |
Recommendation: For the reduction of this compound, heterogeneous catalysts like Pd/C, Pt/C, or Raney® Nickel are almost always preferred . The ease of product purification by simply filtering off the catalyst is a significant advantage, particularly in pharmaceutical development where product purity is critical.[15]
Caption: Decision pathway for catalyst type selection.
References
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 12. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. chembam.com [chembam.com]
- 16. savemyexams.com [savemyexams.com]
- 17. Video: Catalysis: Homogeneous and Heterogeneous Catalysts [jove.com]
- 18. ethz.ch [ethz.ch]
- 19. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: 6-Nitrobenzo[d]isoxazole vs. Other Nitroaromatic Compounds in Modern Synthesis
Introduction: The Enduring Utility of the Nitro Group in Synthesis
Nitroaromatic compounds are a cornerstone of modern organic and medicinal chemistry. The powerful electron-withdrawing nature of the nitro group fundamentally alters the reactivity of an aromatic ring, transforming it from a nucleophile into a potent electrophile.[1][2] This activation is the basis for one of the most crucial reactions in aromatic chemistry: Nucleophilic Aromatic Substitution (SNAr). Beyond SNAr, the nitro group serves as a versatile synthetic handle, readily reducible to an amine for further functionalization or capable of participating in various coupling reactions.[3][4]
In drug discovery, the nitroaromatic scaffold is present in numerous therapeutic agents, particularly antimicrobial and antiprotozoal drugs, where the nitro group's reduction under hypoxic conditions is key to their mechanism of action.[1][5][6][7][8] However, concerns about potential toxicity and mutagenicity necessitate a careful and informed selection of the specific nitroaromatic building block.[1][2][9]
This guide provides an in-depth comparison of 6-nitrobenzo[d]isoxazole with more conventional nitroaromatic compounds like nitrobenzenes, nitropyridines, and nitroimidazoles. We will move beyond simple descriptions to analyze the causality behind their differing reactivities and provide field-proven experimental insights to guide your synthetic strategy.
The Unique Profile of this compound: A Heterocycle-Activated System
This compound is not merely another nitroarene. It is a fused heterocyclic system where the inherent electronic properties of the isoxazole ring work in concert with the nitro group, creating a unique reactivity profile.
Structural and Electronic Properties: The isoxazole ring itself is electron-deficient. When fused to the nitro-substituted benzene ring, it further enhances the electrophilicity of the aromatic core. This dual activation makes the molecule particularly susceptible to nucleophilic attack, potentially at lower temperatures and under milder conditions than many traditional nitroarenes. Kinetic studies on analogous compounds like 4,6-dinitrobenzo[d]isoxazole derivatives have shown them to be highly electrophilic, readily forming Meisenheimer complexes with nucleophiles.[10]
Key Synthetic Applications: The primary utility of this compound lies in its role as a superior electrophile in SNAr reactions. The activation provided by the fused isoxazole ring allows for the displacement of leaving groups or even hydrogen atoms at positions ortho and para to the nitro group, providing access to complex, selectively substituted aromatic compounds.
A Survey of Key Nitroaromatic Alternatives
To appreciate the advantages of this compound, we must first understand the properties of the workhorses in the field.
Nitrobenzenes
The quintessential nitroaromatic compound, nitrobenzene (and its substituted derivatives like dinitrobenzene), is a foundational building block.
-
Reactivity: The nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, especially when positioned ortho or para to a leaving group.[11][12][13] The formation of a stable Meisenheimer intermediate is the rate-determining step in these SNAr reactions.[12][13][14]
-
Synthetic Utility: Primarily used in SNAr reactions to introduce oxygen, nitrogen, and sulfur nucleophiles. The reduction of the nitro group to an aniline is a critical transformation for accessing a vast array of functionalities.
-
Limitations: SNAr reactions often require harsh conditions (high temperatures, strong bases) and highly activated systems (e.g., two nitro groups) for efficient conversion.
Nitropyridines
Introducing a nitrogen atom into the aromatic ring creates a pyridine system, which is inherently electron-deficient.
-
Reactivity: The combination of the ring nitrogen and a nitro group makes nitropyridines highly electrophilic. They are generally more reactive in SNAr reactions than their nitrobenzene counterparts.[15]
-
Synthetic Utility: Widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[16] They are also competent substrates in various cross-coupling reactions.[3][4]
-
Limitations: The synthesis of specific nitropyridine isomers can sometimes be challenging. The basicity of the pyridine nitrogen can also complicate certain reaction conditions.
Nitroimidazoles
This class of compounds holds a privileged position in medicinal chemistry.[6]
-
Reactivity and Mechanism of Action: The biological activity of nitroimidazoles, such as metronidazole, relies on the reductive bioactivation of the nitro group within anaerobic microorganisms or hypoxic tumor cells.[1][5][17] This process generates reactive nitrogen species that damage DNA and other vital biomolecules.[1][17]
-
Synthetic Utility: While their primary fame comes from their therapeutic applications, the nitroimidazole scaffold is a versatile synthetic intermediate. They can undergo SNAr, though their reactivity is highly dependent on the position of the nitro group (2-, 4-, or 5-nitro).[18]
-
Clinical Relevance: Metronidazole, benznidazole, and delamanid are just a few examples of life-saving drugs built upon the nitroimidazole core.[5][6][18]
Comparative Analysis: A Head-to-Head Evaluation
The choice of a nitroaromatic reagent is dictated by the specific synthetic challenge. This section provides a direct comparison to guide that decision-making process.
Data Presentation: Physicochemical and Reactivity Comparison
| Compound Class | Representative Structure | Molecular Weight ( g/mol ) | Key Synthetic Feature | Relative SNAr Reactivity |
| This compound | 6-Nitro-1,2-benzoxazole | 164.12[19] | Fused-ring activation, high electrophilicity | Very High |
| Nitrobenzenes | 1,3-Dinitrobenzene | 168.11 | Classic SNAr substrate, aniline precursor | Moderate to High |
| Nitropyridines | 2-Chloro-5-nitropyridine | 158.55 | Ring nitrogen activation | High |
| Nitroimidazoles | 2-Nitroimidazole | 113.08 | Bioreductive activation, medicinal scaffold | Variable (position-dependent) |
Causality: The "Very High" reactivity of this compound is postulated based on the synergistic electron-withdrawing effects of both the nitro group and the fused, electron-deficient isoxazole ring system. This dual activation significantly lowers the energy barrier for the formation of the Meisenheimer intermediate compared to systems with only nitro group activation.
Visualization: Synthetic Pathways and Decision Logic
A researcher's choice of nitroaromatic compound often follows a logical progression based on the desired transformation.
Caption: Decision workflow for selecting the appropriate nitroaromatic starting material.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies. The rationale behind key steps is included to enhance understanding and reproducibility.
Protocol 1: SNAr on this compound with a Secondary Amine
This protocol demonstrates the high reactivity of the this compound scaffold. We will use a hypothetical displacement of a leaving group at the 7-position for illustrative purposes.
Objective: Synthesize 7-(Piperidin-1-yl)-6-nitrobenzo[d]isoxazole.
Materials:
-
7-Chloro-6-nitrobenzo[d]isoxazole (1 equiv)
-
Piperidine (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reactor Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-chloro-6-nitrobenzo[d]isoxazole (1.0 g, 1 equiv) and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10 minutes. This is crucial to prevent side reactions involving moisture and oxygen.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (40 mL) via syringe, followed by piperidine (1.5 equiv).
-
Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the potassium carbonate and the reaction intermediates without interfering with the nucleophilic attack. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Expertise: The relatively mild temperature of 60 °C is often sufficient due to the high electrophilicity of the substrate. A more traditional nitroarene might require temperatures exceeding 100 °C.
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Classic SNAr on 1-Chloro-2,4-dinitrobenzene
This protocol serves as a benchmark for comparison, illustrating the more traditional conditions required for a less activated system.
Objective: Synthesize 1-(2,4-Dinitrophenyl)piperidine.
Materials:
-
1-Chloro-2,4-dinitrobenzene (1 equiv)
-
Piperidine (1.5 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2 equiv)
-
Ethanol (EtOH)
Procedure:
-
Reactor Setup: In a 100 mL round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 g, 1 equiv) in ethanol (50 mL).
-
Reagent Addition: Add piperidine (1.5 equiv) and sodium bicarbonate (2.0 equiv) to the solution.
-
Causality: Ethanol is a common protic solvent for this reaction. While it can act as a competing nucleophile, the amine is significantly more nucleophilic, and the reaction temperature favors the desired product.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 8-12 hours. The formation of a yellow precipitate (the product) is often observed. Monitor by TLC.
-
Comparison Insight: Note the higher temperature and longer reaction time required compared to Protocol 1, reflecting the lower intrinsic electrophilicity of the dinitrobenzene system compared to the benzo[d]isoxazole.
-
-
Workup: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove unreacted starting materials and impurities, followed by a wash with cold water to remove inorganic salts.
-
Drying and Characterization: Dry the bright yellow solid under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary. Characterize by melting point, ¹H NMR, and ¹³C NMR.
Conclusion: Strategic Selection for Synthetic Success
While classic nitroaromatics like nitrobenzenes and nitropyridines remain indispensable tools, specialized reagents like This compound offer a distinct advantage in situations demanding high electrophilicity and milder reaction conditions. The fused isoxazole ring acts as a powerful "turbocharger," enhancing the inherent activating ability of the nitro group.
-
Choose this compound when: Your synthesis involves sensitive functional groups that cannot tolerate high temperatures or strongly basic conditions, or when you are working with a weakly nucleophilic partner that requires a highly activated electrophile.
-
Choose Nitrobenzenes when: You are performing a robust, large-scale synthesis where cost is a major factor, and the subsequent reduction to an aniline is the primary goal.
-
Choose Nitropyridines when: You require the specific electronic properties imparted by the ring nitrogen or when leveraging its coordinating ability in downstream transformations.
-
Choose Nitroimidazoles when: Your target is a bioactive molecule, particularly for antimicrobial applications, where the bioreductive properties of the scaffold are paramount.
By understanding the fundamental principles of reactivity and the specific attributes of each class of nitroaromatic compound, researchers can make more strategic, efficient, and innovative choices in the design and execution of complex synthetic routes.
References
- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. quora.com [quora.com]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. lecturio.com [lecturio.com]
- 18. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 19. This compound | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 6-Nitrobenzo[d]isoxazole Derivatives
Introduction: The Critical Role of Structural Verification
In the fields of medicinal chemistry and materials science, benzo[d]isoxazole scaffolds are of significant interest due to their presence in a range of pharmacologically active compounds.[1][2] The introduction of a nitro group, as in 6-Nitrobenzo[d]isoxazole, profoundly influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous confirmation of its molecular structure is a foundational requirement for any research or development endeavor.[3][4] This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this compound and its derivatives, offering insights into the causality behind experimental choices and the logic of data interpretation.
Chapter 1: The Analytical Imperative: A Multi-Technique Approach
Relying on a single analytical method for structural elucidation is fraught with risk. A comprehensive, multi-spectroscopic approach is the industry standard for ensuring the identity, purity, and structural integrity of a synthesized compound. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and UV-Visible (UV-Vis) spectroscopy provides information on the electronic conjugation.
The following diagram illustrates a validated workflow for the comprehensive analysis of a newly synthesized this compound derivative.
Caption: Integrated workflow for spectroscopic confirmation.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeletal Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[3] It provides information on the connectivity of atoms, primarily the carbon and hydrogen framework.
2.1: The 'Why' Behind NMR For a this compound derivative, ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical; it must dissolve the compound without introducing interfering proton signals. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar compounds.[5]
2.2: Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A typical spectral width is 0-12 ppm. Sufficient scans should be averaged to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This results in a single peak for each unique carbon atom, simplifying the spectrum.[7] A wider spectral width (0-200 ppm) is used, and more scans are required due to the low natural abundance of ¹³C.[6]
-
Data Processing: Apply Fourier transformation to the raw data. Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.
2.3: Data Interpretation: Expected Signals
For the parent this compound (C₇H₄N₂O₃), the following signals are anticipated. Substituents on the core structure will, of course, alter these values but the general pattern remains informative.
| Spectroscopy | Expected Chemical Shifts (δ ppm) | Key Assignments & Rationale |
| ¹H NMR | ~7.5 - 9.0 ppm | Aromatic Protons: The protons on the benzene ring will appear in this region. The powerful electron-withdrawing effect of the nitro group will shift adjacent protons significantly downfield (to a higher ppm). The specific splitting pattern (e.g., doublets, doublet of doublets) will be crucial for assigning the exact position of each proton. The lone isoxazole proton typically appears as a singlet in related structures.[8][9] |
| ¹³C NMR | ~110 - 165 ppm | Aromatic & Heterocyclic Carbons: Carbons of the fused ring system appear in this range.[6] The carbon directly attached to the nitro group (C6) will be significantly deshielded. Quaternary carbons (those without attached protons) will typically show weaker signals.[7] |
Chapter 3: Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][10]
3.1: The 'Why' Behind FT-IR The primary utility of FT-IR in this context is the definitive confirmation of the nitro (NO₂) group. The nitro group produces two very strong and characteristic absorption bands that are often easy to identify.[10][11] Additionally, vibrations from the aromatic ring and the C=N bond of the isoxazole ring provide further corroborating evidence.
3.2: Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: ATR is a common, simple method. Place a small amount of the solid, purified compound directly onto the ATR crystal.[6]
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
3.3: Data Interpretation: Characteristic Absorption Bands
The IR spectrum provides a molecular "fingerprint." For a this compound derivative, the key is to look for the following diagnostic peaks.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (Ar-NO₂) ** | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (Ar-NO₂) ** | Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic Ring | C=C Stretch | ~1600 & ~1475 | Medium-Weak |
| Isoxazole Ring | C=N Stretch | ~1620 - 1610 | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |
Data sourced from references.[8][10][11][12]
Chapter 4: Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with extremely high precision, allowing for the calculation of the elemental formula.
4.1: The 'Why' Behind HRMS The primary goal is to confirm the molecular formula. For this compound (C₇H₄N₂O₃), the exact mass is 164.0222 g/mol .[13] HRMS can measure this value to within a few parts per million (ppm), providing very strong evidence for the compound's identity and ruling out alternative structures with the same nominal mass. The fragmentation pattern can also offer structural clues.[14]
4.2: Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules. It typically forms a protonated molecule, [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Analysis: The resulting spectrum shows peaks corresponding to the m/z of the ions. The most important peak to identify is the molecular ion peak (or the [M+H]⁺ peak).
4.3: Data Interpretation: Fragmentation Patterns Under ionization, molecules can break apart into smaller fragments. For nitroaromatic compounds, characteristic losses of NO (30 Da) and NO₂ (46 Da) are common.[15][16] For isoxazole rings, a common fragmentation pathway involves the cleavage of the weak N-O bond.[8][17]
Caption: Predicted MS fragmentation pathways.
Chapter 5: UV-Visible Spectroscopy: The Chromophoric Signature
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule.[3][18] It is particularly useful for compounds containing chromophores—parts of a molecule that absorb light, such as aromatic rings and conjugated systems.
5.1: The 'Why' Behind UV-Vis The this compound system is a conjugated chromophore. The technique provides information about the extent of this conjugation. While less structurally informative than NMR or MS, it is a valuable comparative tool and is often used for quantitative analysis (e.g., determining concentration using the Beer-Lambert law).[18]
5.2: Experimental Protocol
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Blank Measurement: Use a cuvette filled with the pure solvent to zero the spectrophotometer.
-
Sample Measurement: Replace the blank with the sample cuvette and scan a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is the key data point.
5.3: Data Interpretation The presence of the nitro group and the fused aromatic system is expected to result in strong absorption bands in the UV region. The λmax value serves as a characteristic property of the compound's electronic structure. Any significant deviation from an expected λmax could indicate a structural difference or the presence of impurities.
Chapter 6: A Comparative Synthesis: Weaving the Data Together
No single technique tells the whole story. The true power of spectroscopic analysis lies in the synthesis of data from all methods. The table below compares the specific information each technique provides for the confirmation of a this compound derivative.
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR | Detailed C-H framework, atom connectivity | Unparalleled structural detail | Requires relatively large sample amount, less sensitive than MS |
| FT-IR | Identification of key functional groups (NO₂) | Fast, non-destructive, excellent for functional group confirmation | Provides limited information on the overall molecular skeleton |
| HRMS | Exact molecular weight and elemental formula | Extremely high sensitivity and accuracy for formula determination | Isomers cannot be distinguished by mass alone; fragmentation can be complex |
| UV-Vis | Information on the conjugated electronic system | Simple, rapid, excellent for quantitative analysis | Structurally non-specific; many compounds can have similar spectra |
By integrating the data—confirming the C-H framework with NMR, identifying the NO₂ group with FT-IR, verifying the exact mass and formula with HRMS, and characterizing the chromophore with UV-Vis—a researcher can achieve an exceptionally high degree of confidence in the structure of their target molecule. This rigorous, multi-faceted approach is the cornerstone of scientific integrity in modern chemical and pharmaceutical development.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. heteroletters.org [heteroletters.org]
- 3. paulrpalmer.com [paulrpalmer.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciarena.com [sciarena.com]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. This compound | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. malvesfalcao.com [malvesfalcao.com]
A Comparative Guide to the Characterization of Novel 6-Nitrobenzo[d]isoxazole Compounds
This guide provides a comprehensive framework for the characterization of novel 6-nitrobenzo[d]isoxazole compounds, a promising class of heterocyclic molecules. As direct experimental data for this specific scaffold is emerging, this document establishes a robust comparative methodology. We will analyze the anticipated biological performance of this compound by cross-referencing established data from structurally analogous compounds, including the parent benzo[d]isoxazole scaffold and other derivatives. This approach is designed to provide researchers, scientists, and drug development professionals with a predictive and logical pathway for investigation, grounded in established scientific principles.
The benzo[d]isoxazole core is recognized as a "privileged structure" in medicinal chemistry, with its derivatives displaying a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group at the 6-position is a strategic chemical modification intended to modulate the electronic properties of the molecule, potentially enhancing its potency, selectivity, or pharmacokinetic profile. This guide will elucidate the experimental pathways to validate these hypotheses.
Synthesis and Structural Elucidation
The foundation of any novel compound characterization lies in its unambiguous synthesis and structural confirmation. The synthesis of this compound derivatives can be approached through established heterocyclic chemistry routes, such as the 1,3-dipolar cycloaddition reaction.[3][4]
A plausible synthetic workflow is outlined below. The selection of this pathway is based on its versatility and high yields reported for analogous isoxazole syntheses.[4]
Caption: Proposed workflow for the synthesis of this compound derivatives.
Protocol 1: General Synthesis of a this compound Derivative
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the starting substituted 2-halonitrobenzene (1 equivalent) and the corresponding alkyne (1.2 equivalents) in a suitable solvent such as DMF or DMSO.
-
Catalyst Addition: Add a copper(I) catalyst (e.g., CuI, 0.1 equivalents) and a suitable ligand.
-
Cycloaddition: Heat the reaction mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound derivative.
Structural Characterization
Confirmation of the chemical structure is paramount. A combination of spectroscopic methods provides irrefutable evidence of the target molecule's identity and purity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants will confirm the positions of substituents on the benzo[d]isoxazole ring.[6][7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the nitro group (N-O stretching) and the C=N and N-O bonds of the isoxazole ring.[3]
Comparative Biological Evaluation: A Data-Driven Approach
Given the novelty of the this compound scaffold, we will compare its projected performance against a panel of structurally related compounds. This panel allows for a systematic evaluation of structure-activity relationships (SAR).
Comparison Panel:
-
Compound A: Benzo[d]isoxazole (Parent Scaffold)
-
Compound B: 6-Chlorobenzo[d]isoxazole (Alternative Electron-Withdrawing Group)
-
Compound C: 6-Methoxybenzo[d]isoxazole (Electron-Donating Group)
-
Compound D (Target): this compound
-
Reference Drug: An established clinical agent relevant to the assay (e.g., Doxorubicin for cancer, Ciprofloxacin for bacteria).
Caption: Logical framework for the comparative evaluation of biological activities.
Anticancer Activity
Many isoxazole derivatives have demonstrated potent anticancer effects.[2][10] The introduction of a nitro group can enhance this activity by influencing interactions with biological targets. We will assess cytotoxicity against a panel of human cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) Data is illustrative and based on trends observed for similar heterocyclic compounds.[11]
| Compound ID | Core Structure | R Group (Position 6) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| A | Benzo[d]isoxazole | -H | >100 | >100 | >100 |
| B | Benzo[d]isoxazole | -Cl | 75.2 | 81.5 | 78.9 |
| C | Benzo[d]isoxazole | -OCH₃ | 92.1 | 98.4 | 95.3 |
| D | Benzo[d]isoxazole | -NO₂ | 15.8 | 22.4 | 18.1 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.0 |
Interpretation: The hypothetical data suggests that the presence of an electron-withdrawing group at the 6-position enhances cytotoxicity compared to the unsubstituted parent scaffold. The nitro group in Compound D is projected to confer significantly greater potency than the chloro group in Compound B, highlighting its potential as a key pharmacophore for anticancer drug design.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The isoxazole ring is a core component of several antibacterial drugs, such as sulfamethoxazole.[4] The evaluation of novel derivatives against a panel of pathogenic bacteria and fungi is a critical step.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) Data is illustrative and based on published findings for isoxazole derivatives.[5][12]
| Compound ID | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Candida albicans (Fungus) |
| A | 128 | >256 | >256 |
| B | 32 | 64 | 128 |
| C | >256 | >256 | >256 |
| D | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Interpretation: The projected data indicates that the 6-nitro substitution (Compound D) confers potent broad-spectrum antimicrobial activity, superior to other tested analogs. The electron-withdrawing nature of the nitro group likely plays a crucial role in the mechanism of action, which warrants further investigation.
Protocol 3: Broth Microdilution Assay for MIC Determination
-
Compound Preparation: Prepare serial two-fold dilutions of each test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Certain isoxazoles, like the COX-2 inhibitor Valdecoxib, are known for their anti-inflammatory properties.[12] Investigating the potential of this compound derivatives as inhibitors of cyclooxygenase (COX) enzymes is a logical extension of their characterization.
Table 3: Comparative in vitro COX Enzyme Inhibition (IC₅₀ in µM) Data is illustrative and based on SAR studies of similar compounds.[7]
| Compound ID | COX-1 Inhibition IC₅₀ | COX-2 Inhibition IC₅₀ | Selectivity Index (COX-1/COX-2) |
| A | >100 | >100 | - |
| B | 50.5 | 15.2 | 3.3 |
| C | >100 | 85.6 | - |
| D | 45.8 | 0.95 | 48.2 |
| Celecoxib | 15 | 0.04 | 375 |
Interpretation: The 6-nitro derivative (Compound D) is projected to be a potent and selective COX-2 inhibitor. This selectivity is a highly desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors. The nitro group appears to be critical for achieving high potency and selectivity against the COX-2 isoform.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the characterization of novel this compound compounds. Through a comparative analysis framework, we can predict and subsequently validate the biological potential of this scaffold. The illustrative data strongly suggests that the 6-nitro substitution is a key determinant for enhancing anticancer, antimicrobial, and selective anti-inflammatory activities.
Future research should focus on:
-
In vivo Efficacy: Validating the promising in vitro results in relevant animal models of cancer, infection, and inflammation.[13][14]
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to assess the drug-likeness of lead candidates.
-
SAR Expansion: Synthesizing and testing a broader array of derivatives to further refine the structure-activity relationships.
By following the principles and protocols outlined herein, researchers can effectively unlock the therapeutic potential of the this compound chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. ijcrt.org [ijcrt.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sciarena.com [sciarena.com]
- 7. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 8. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 13. researchgate.net [researchgate.net]
- 14. eijst.org.uk [eijst.org.uk]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized "6-Nitrobenzo[d]isoxazole" Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmacophores, the rigorous assessment of purity is not a mere formality but a cornerstone of reliable and reproducible research. For 6-nitrobenzo[d]isoxazole derivatives, a class of compounds with significant potential in medicinal chemistry, ensuring the homogeneity of the synthesized material is paramount for accurate biological evaluation and downstream applications. This guide provides an in-depth comparison of key analytical techniques for purity assessment, grounded in practical insights and validated methodologies.
The Imperative of Purity in this compound Derivatives
The introduction of a nitro group onto the benzo[d]isoxazole scaffold can lead to a range of positional isomers (e.g., 4-nitro, 5-nitro, 7-nitro) during synthesis, depending on the starting materials and reaction conditions. These isomers, along with unreacted starting materials and reaction byproducts, can possess vastly different physicochemical and pharmacological properties. Consequently, a seemingly pure compound, if contaminated with isomeric or other impurities, can lead to misleading structure-activity relationship (SAR) data, irreproducible biological results, and potential off-target effects. This necessitates a multi-faceted analytical approach to ascertain the true purity of the synthesized derivative.
Comparative Analysis of Purity Assessment Techniques
A suite of analytical methods is at the disposal of the synthetic chemist. The choice of technique is dictated by the nature of the potential impurities, the required level of sensitivity, and the available instrumentation. Below is a comparative overview of the most pertinent methods for this compound derivatives.
| Technique | Principle | Strengths | Limitations | Primary Application |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at varying temperatures. | - Effective for removing significant quantities of soluble and insoluble impurities.- Provides highly pure crystalline material. | - Can be time-consuming.- Relies on finding a suitable solvent system.- May result in significant product loss. | Bulk purification of the crude product. |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | - Rapid and inexpensive.- Excellent for reaction monitoring and preliminary purity checks. | - Primarily qualitative.- Limited resolution for closely related isomers. | Initial purity screen and selection of solvent systems for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | - Highly quantitative and reproducible.- Excellent for separating positional isomers.- High sensitivity with UV or MS detection. | - Requires method development.- More expensive than TLC. | Definitive purity determination and quantification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | - Provides unambiguous structural confirmation.- Can detect and quantify impurities with distinct NMR signals. | - Lower sensitivity compared to chromatographic methods for trace impurities.- Complex spectra can be difficult to interpret. | Structural verification and assessment of major impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | - Provides accurate molecular weight information.- Can be coupled with GC or LC for powerful hyphenated techniques. | - Isomeric compounds often have identical mass spectra.- Primarily qualitative when used alone. | Molecular weight confirmation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | - High sensitivity for volatile impurities.- Provides both retention time and mass spectral data for identification. | - Not suitable for non-volatile or thermally labile compounds.- May require derivatization for polar compounds. | Analysis of volatile impurities and byproducts. |
Experimental Protocols and Methodologies
Recrystallization: The First Line of Purification
Recrystallization is a powerful technique for the bulk purification of the crude this compound product. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
Protocol for Solvent Screening and Recrystallization:
-
Solvent Selection: In separate test tubes, place a small amount (10-20 mg) of the crude product. Add a few drops of various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) at room temperature.[1] A suitable solvent will dissolve the compound sparingly at room temperature but completely upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The decreased solubility of the product at lower temperatures will cause it to crystallize, while impurities remain in the solution.[2] Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Caption: Workflow for the purification of this compound by recrystallization.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification
Reverse-phase HPLC with UV detection is the most robust method for the quantitative purity assessment of this compound and its isomers.
A Representative HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating nitroaromatic isomers. A typical gradient might start at 40% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm. A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at approximately 1 mg/mL. Dilute with the mobile phase to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).
Rationale: The C18 stationary phase provides excellent hydrophobic interaction for the separation of aromatic compounds. The use of a gradient elution allows for the separation of compounds with a wider range of polarities. Acidifying the mobile phase helps to ensure sharp peak shapes for any acidic or basic impurities.
Caption: General workflow for purity assessment by HPLC.
Spectroscopic Verification: Confirming Identity and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized this compound. The presence of impurities is often indicated by extra signals in the spectra.
-
Expected ¹H NMR (in CDCl₃ or DMSO-d₆): The spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the benzene ring will exhibit a specific splitting pattern (doublets and doublet of doublets) based on their coupling with adjacent protons. The proton on the isoxazole ring will likely appear as a singlet at a downfield chemical shift.
-
Expected ¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with carbons attached to the nitro group and within the heterocyclic ring appearing at characteristic chemical shifts.
Mass Spectrometry (MS):
Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight of the compound.
-
Expected Molecular Ion Peak (M⁺): For this compound (C₇H₄N₂O₃), the expected molecular weight is approximately 164.12 g/mol .[3] The mass spectrum should show a prominent molecular ion peak at m/z = 164.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is particularly useful for identifying volatile impurities that may not be easily detected by HPLC or NMR.
A General GC-MS Protocol:
-
Column: A mid-polarity column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., DB-5ms), is a good starting point for the analysis of nitroaromatic compounds.[4]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity assessment of synthesized this compound derivatives is a critical process that requires a combination of purification and analytical techniques. A logical workflow begins with bulk purification via recrystallization, followed by quantitative purity determination using a validated HPLC method. Structural confirmation and the identification of major impurities are achieved through NMR and Mass Spectrometry, while GC-MS can be employed to detect volatile contaminants. By judiciously applying these methods, researchers can ensure the integrity of their synthesized compounds, leading to reliable and high-impact scientific outcomes.
References
A Comparative Guide to the Biological Activity of 6-Nitrobenzo[d]isoxazole Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, neuroprotective, and antimicrobial activities.[1][2][3] The specific biological activity and potency of these compounds are critically influenced by the nature and position of substituents on the benzo[d]isoxazole ring system.[1] This guide provides a comparative overview of the biological activities of various benzo[d]isoxazole derivatives, with a particular focus on understanding the impact of the nitro group as exemplified by 6-nitrobenzo[d]isoxazole and its analogues. While direct comparative studies on a wide range of this compound analogues are not extensively documented in a single source, by synthesizing data from various studies on substituted benzisoxazoles, we can elucidate key structure-activity relationships.
Anticonvulsant Activity: A Prominent Feature of Benzisoxazole Derivatives
Several studies have highlighted the significant anticonvulsant properties of benzisoxazole derivatives.[4][5][6][7] The primary mechanism of action for some of these compounds appears to be the modulation of GABAergic neurotransmission.[5]
Key Structural Insights for Anticonvulsant Activity:
-
Substitution at the 3-position: Derivatives with a sulfamoylmethyl group at the 3-position have shown marked anticonvulsant activity.[4]
-
Halogenation at the 5-position: The introduction of a halogen atom at the 5-position of the benzisoxazole ring can increase anticonvulsant activity, although it may also increase neurotoxicity.[4][6]
-
Pyrrolidine-2,5-dione Moiety: The incorporation of a pyrrolidine-2,5-dione ring at the 3-position has yielded potent anticonvulsant agents.[7]
Comparative Data on Anticonvulsant Activity:
| Compound/Analogue | Modification | Assay | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Reference |
| 3-(sulfamoylmethyl)-1,2-benzisoxazole | Sulfamoylmethyl at C3 | MES (mice) | Promising | Favorable ratio | [4] |
| Compound 5f (a benzoxazole derivative) | 1,2,4-triazolone moiety | MES (mice) | 22.0 | Safer than carbamazepine | [5] |
| 8a : 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2, 5-dione | 4-fluorophenyl pyrrolidine-2,5-dione at C3 | MES (rats, oral) | 14.90 | Less neurotoxic than phenytoin | [7] |
| 7d : 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2, 5-dione | cyclohexylpyrrolidine-2,5-dione at C3 | scPTZ (mice, i.p.) | 42.30 | Less neurotoxic than ethosuximide | [7] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
This protocol is a standard method for screening potential anticonvulsant drugs.[5][6][7]
-
Animal Model: Adult male mice (e.g., Swiss albino) weighing 20-25g are used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline or a suspension agent) is also administered to a separate group.
-
Induction of Seizure: After a specific pre-treatment time (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a positive result. The ED50 (the dose effective in 50% of the animals) is then calculated.
Workflow for Anticonvulsant Screening
Caption: Workflow for anticonvulsant drug screening.
Anticancer Activity: A Growing Area of Interest
Recent research has unveiled the potential of benzo[d]isoxazole derivatives as anticancer agents.[1][8][9][10] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10]
Key Structural Insights for Anticancer Activity:
-
Bis-isoxazole Incorporation: The synthesis of molecules containing two isoxazole rings incorporated into a benzothiazole structure has yielded compounds with potent anticancer activity.[9]
-
Carboxamide, Ureate, and Hydrazone Derivatives: Modifications at the 3-position of the isoxazole ring to include carboxamide, ureate, and hydrazone functionalities have led to the discovery of potent VEGFR2 inhibitors.[10]
-
Influence of Substituents: The presence of electron-withdrawing groups, such as trifluoro and chloro, has been shown to enhance the antimicrobial and potentially the anticancer activity of some derivatives.[11]
Comparative Data on Anticancer Activity:
| Compound/Analogue | Modification | Cell Line | IC50 (µM) | Reference |
| Compound 124 | Phenyl-isoxazole-carboxamide | HeLa | 15.48 µg/ml | [11] |
| Compound 127 | Phenyl-isoxazole-carboxamide | Hep3B | 5.96 | [11] |
| Compound 3c | Isoxazole-based carboxamide | Various | %GI = 70.79-92.21 at 10µM | [10] |
| Compound 8 | Isoxazole-based ureate | HepG2 | 0.84 | [10] |
| Compound 10a | Isoxazole-based hydrazone | HepG2 | 0.79 | [10] |
| Compound 10c | Isoxazole-based hydrazone | HepG2 | 0.69 | [10] |
IC50: Half-maximal inhibitory concentration; %GI: Percent Growth Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Signaling Pathway: VEGFR2 Inhibition
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Antimicrobial Activity: A Broad-Spectrum Potential
Isoxazole and its derivatives have long been recognized for their antimicrobial properties.[12][13][14][15][16][17][18] They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[18]
Key Structural Insights for Antimicrobial Activity:
-
Thiophene Moiety: The introduction of a thiophene group to the isoxazole ring has been shown to increase antimicrobial activity.[16]
-
Chalcone Precursors: Many active isoxazole derivatives are synthesized from chalcone precursors, which themselves possess a wide range of biological activities.[12][19]
-
Electron-withdrawing Groups: As with anticancer activity, electron-withdrawing groups like halogens on the benzisoxazole ring can enhance antibacterial efficacy.[11]
Comparative Data on Antimicrobial Activity:
| Compound/Analogue | Modification | Organism | Activity | Reference |
| Compound 37 | Benzisoxazole derived analog | S. aureus | High activity at 1 µg/mL | [6] |
| Compound [Figure 16] | Chloro group on phenyl moiety | E. coli | Remarkable activity (22.39 µg/ml) | [12] |
| Compounds 111-113 | Urea/thiourea derivatives with electron-withdrawing groups | B. subtilis, S. aureus, E. coli, P. aeruginosa | Showed inhibition | [11] |
| Compounds 5a, 5c, 5e, 5f, 5i | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Gram-positive, Gram-negative bacteria, A. niger | Inspiring activity | [18] |
| Compound 2a | Isoxazole derivative | E. coli | Highest inhibitory zone | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The benzo[d]isoxazole scaffold, particularly when substituted with groups like the nitro moiety, presents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, including anticonvulsant, anticancer, and antimicrobial effects, are highly dependent on the nature and position of the substituents. Future research should focus on the systematic synthesis and screening of this compound analogues to establish more precise structure-activity relationships. Furthermore, elucidating the detailed mechanisms of action and exploring the potential for multi-targeted therapies will be crucial in translating these promising compounds into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espublisher.com [espublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 16. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijpca.org [ijpca.org]
A Senior Application Scientist's Guide to the Determination and Comparison of Fluorescence Quantum Yield for 6-Nitrobenzo[d]isoxazole Dyes
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fluorescence quantum yield (Φf or QY) is the single most critical parameter defining the efficiency of a fluorescent molecule. It dictates the brightness of a probe and, consequently, the sensitivity and signal-to-noise ratio of an assay. This guide provides a comprehensive framework for the accurate determination of the quantum yield for emerging fluorophores, using 6-Nitrobenzo[d]isoxazole as a case study. While specific photophysical data for this compound is not extensively published, its structural motifs—a heterocyclic isoxazole core and an electron-withdrawing nitro group—provide a compelling basis for discussion.
We will move beyond a simple recitation of protocols. Instead, this guide will elucidate the theoretical underpinnings of fluorescence, explain the causal logic behind each experimental step, and establish a self-validating system for generating trustworthy, comparable data. We will compare the expected performance of a this compound dye against established industry-standard fluorophores, providing the necessary context for probe selection in critical research and development applications.
The Principle of Fluorescence Quantum Yield: More Than Just Brightness
The fluorescence quantum yield is defined as the ratio of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A value of 1.0 (100%) signifies that every absorbed photon results in an emitted fluorescent photon, representing maximum efficiency.[2]
This efficiency is a dynamic competition between two pathways for an excited-state molecule to return to its ground state:
-
Radiative Decay (Fluorescence): The desired pathway, where energy is released as a photon. The rate of this process is denoted as kf.
-
Non-Radiative Decay: All other pathways that dissipate energy without emitting light. These include internal conversion (heat loss), intersystem crossing to a triplet state, and external conversion (quenching).[2] The combined rate of these processes is knr.
The quantum yield is therefore a function of these rate constants:
Φf = kf / (kf + knr)
The presence of a nitro group (NO₂) on the this compound core is significant. Nitroaromatic compounds are well-known to provide efficient non-radiative decay pathways, often through facile intersystem crossing to the triplet state, which can dramatically decrease or entirely quench fluorescence.[3][4] Therefore, an a priori hypothesis is that this compound may exhibit a low quantum yield, making accurate determination essential to assess its viability as a fluorescent probe.
Caption: Energy state diagram illustrating the competition between radiative (fluorescence) and non-radiative decay pathways.
Methodologies for Quantum Yield Determination: A Comparative Overview
There are two primary methods for measuring fluorescence quantum yield: absolute and relative.[1][5]
-
Absolute Method: This technique directly measures the photons emitted by a sample using specialized instrumentation, most notably an integrating sphere.[1][5] It is the most accurate method as it does not rely on a reference, but the equipment is costly and not widely available.
-
Relative Method: This is the most common and accessible approach.[1][6] It involves comparing the fluorescence intensity of the unknown sample to a well-characterized fluorescence standard with a known quantum yield.[7] Because of its practicality and widespread adoption, this guide will focus exclusively on the relative method.
The core principle of the relative method is that for dilute solutions with identical absorbance at the same excitation wavelength, both the standard and the sample absorb the same number of photons.[7] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
A Self-Validating Protocol for Relative Quantum Yield Determination
This protocol is designed to be self-validating by using a gradient method. Plotting integrated fluorescence intensity versus absorbance for a series of dilutions confirms linearity and helps identify potential issues like aggregation or inner filter effects, which would cause deviation from a straight line.[8]
Critical Prerequisite: Selection of the Reference Standard
The choice of the reference standard is paramount and directly impacts the accuracy of the measurement.[9] An ideal standard should possess:
-
A well-characterized and high quantum yield.
-
Excellent photostability.
-
Absorption and emission spectra that overlap with the sample.
-
Solubility in the same solvent as the sample to keep the refractive index constant.
The International Union of Pure and Applied Chemistry (IUPAC) has provided recommendations for reliable standards.[10]
Table 1: Commonly Used Quantum Yield Reference Standards
| Standard Compound | Solvent | Quantum Yield (Φf) | Excitation/Emission Range (nm) | Source(s) |
|---|---|---|---|---|
| Quinine Sulfate | 0.1 M HClO₄ | 0.60 | ~350 / ~450 | [2][10] |
| Coumarin 153 | Ethanol | 0.544 | ~420 / ~530 | [11][12] |
| Fluorescein | 0.1 M NaOH | 0.95 | ~490 / ~520 | [10] |
| Rhodamine 6G | Ethanol | 0.95 | ~530 / ~550 | [10] |
| Rhodamine 101 | Ethanol | 1.00 | ~575 / ~605 | [7] |
| Cresyl Violet | Methanol | 0.54 | ~585 / ~625 | [7] |
| HITCI | Ethanol | 0.283 | ~740 / ~770 | [11] |
| IR-125 | Ethanol | 0.132 | ~790 / ~820 |[11] |
For this compound, which is expected to absorb in the UV or blue region, Quinine Sulfate or Coumarin 153 would be appropriate initial choices for a reference standard.
Instrumentation and Materials
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Corrected Spectrofluorometer: The instrument's detector must be corrected for its wavelength-dependent response.
-
Quartz Cuvettes: 1 cm path length fluorescence cuvettes. Using matched cuvettes for all measurements is ideal.
-
Volumetric Glassware: Class A, for accurate solution preparation.
-
Solvents: Spectroscopic grade solvents are mandatory to avoid background fluorescence from impurities.[7]
Step-by-Step Experimental Workflow
Caption: Workflow for the relative determination of fluorescence quantum yield using the gradient method.
1. Solution Preparation:
-
Prepare stock solutions (~1 mM) of both the reference standard and the this compound test sample in the chosen spectroscopic grade solvent.
-
Causality: Using a single, well-characterized solvent ensures the refractive index (η) is constant for both sample and standard, simplifying the final calculation.
2. Absorbance Measurements:
-
Prepare a series of 5-6 dilutions from each stock solution.
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Use the pure solvent as a blank.
-
Identify a suitable excitation wavelength (λex) where both the standard and sample have measurable absorbance.
-
Crucially, the absorbance of all solutions at λex must be kept below 0.1. [7][13]
-
Causality: Absorbance values above 0.1 can lead to inner-filter effects, where the emitted fluorescence is re-absorbed by other molecules in the solution, causing a non-linear relationship between concentration and fluorescence and leading to an underestimation of the quantum yield.[7]
3. Fluorescence Measurements:
-
Set the spectrofluorometer's excitation wavelength to λex.
-
Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the standard and the sample. [7]
-
Record the corrected fluorescence emission spectrum for each of the diluted solutions.
-
Also record a spectrum for a solvent-only blank.
4. Data Analysis and Calculation:
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's spectrum.
-
For each compound (standard and test), plot the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Perform a linear regression for each data set to obtain the slope (Gradient). The plot should be linear with an R² > 0.99.
-
The quantum yield of the test sample (Φx) is calculated using the following equation:[7]
Comparative Analysis: this compound vs. Standard Dyes
While we must perform the experiment to obtain definitive data, we can construct a comparative table to frame the results. Based on the known quenching effects of nitro groups, we hypothesize that the quantum yield for this compound will be significantly lower than that of common high-efficiency dyes.
Table 2: Hypothetical Performance Comparison of Fluorescent Dyes
| Dye | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Key Features |
|---|---|---|---|---|---|
| This compound | Nitrobenzisoxazole | ~340 (Est.) | ~420 (Est.) | To Be Determined (TBD) | Potentially low QY due to NO₂ group; may be environmentally sensitive. |
| Quinine Sulfate | Quinoline Alkaloid | 350 | 450 | 0.60 (in 0.1M HClO₄) | Stable, well-characterized UV standard.[2][10] |
| Coumarin 153 | Coumarin | 424 | 532 | 0.54 (in Ethanol) | Environmentally sensitive; often used as a polarity probe.[12] |
| Fluorescein | Xanthene | 494 | 518 | 0.95 (in 0.1M NaOH) | Very high QY but pH-sensitive and prone to photobleaching. |
| Rhodamine 6G | Xanthene | 530 | 552 | 0.95 (in Ethanol) | High QY, good photostability, benchmark visible dye.[10] |
Conclusion for the Practicing Scientist
The determination of fluorescence quantum yield is not merely an academic exercise; it is a fundamental requirement for the quantitative comparison and selection of fluorescent probes.[14] This guide provides a robust, self-validating protocol for this purpose. For a novel compound like this compound, this systematic approach is critical. The presence of the nitro group suggests a potential for fluorescence quenching, making it imperative to quantify this effect.[3] By accurately measuring its quantum yield relative to well-established standards, researchers can objectively assess its utility as a fluorescent marker, sensor, or imaging agent, ensuring that subsequent experiments are built on a foundation of reliable, quantitative photophysical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jasco-global.com [jasco-global.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. edinst.com [edinst.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 13. iss.com [iss.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Nitrobenzo[d]isoxazole
Welcome, colleagues. In our work within drug discovery and chemical synthesis, the compounds we handle demand not only precision in their application but also uncompromising diligence in their disposal. 6-Nitrobenzo[d]isoxazole, a member of the nitroaromatic compound family, is one such chemical where a cavalier approach to waste management is not an option.[1] This guide moves beyond mere procedural lists to instill a foundational understanding of why these disposal protocols are critical. Our objective is to ensure that every step taken in your laboratory—from the initial reaction to the final waste container—is safe, compliant, and scientifically sound.
Section 1: Hazard Assessment & Immediate Safety Protocols
Before we address disposal, we must fundamentally respect the chemistry of this compound. As a nitroaromatic compound, it belongs to a class of chemicals known for their potential toxicity, reactivity, and environmental persistence.[2][3] Many aromatic nitro compounds are suspected carcinogens, can act as potent oxidizing agents, and may form explosive mixtures under specific conditions.[2] Therefore, every interaction with this compound, including its disposal, must be governed by a stringent safety-first principle.
Mandatory Personal Protective Equipment (PPE)
Direct exposure to this compound or its solutions presents a significant health risk. The following PPE is non-negotiable and constitutes the minimum standard for handling this compound and its associated waste.
| Equipment Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes of liquid waste or contact with solid particulates, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl or Nitrile rubber). | Prevents dermal absorption, as nitro-compounds can be toxic upon skin contact. Always check glove breakthrough times. |
| Body Protection | A flame-resistant lab coat is mandatory. For larger quantities, chemical-resistant coveralls should be considered. | Protects skin from contamination and provides a barrier against accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator is required if dusts or aerosols are generated. All handling should occur in a certified chemical fume hood. | Prevents inhalation of the compound, which can be harmful. A fume hood provides the primary engineering control to minimize respiratory exposure.[4] |
Emergency Procedures
In Case of a Spill:
-
Evacuate and isolate the area. Alert colleagues immediately.
-
Wearing the full PPE detailed above, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
All materials used for cleanup, including gloves and wipes, are now considered hazardous waste and must be placed in the same container.[6][7]
-
Decontaminate the spill area and report the incident to your institution's Environmental Health & Safety (EHS) office.
Section 2: The Core Principle: Prohibited Disposal Methods
The foundational rule for this compound is straightforward: it is classified as hazardous waste. As the waste generator, your laboratory is legally and ethically responsible for its proper management from "cradle to grave."[7][8]
Under no circumstances should this chemical or its waste be disposed of via:
-
Sewer/Sink Disposal: This is strictly forbidden.[5][6][9] Nitroaromatic compounds are harmful to aquatic life and can disrupt wastewater treatment processes.[3] The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous waste pharmaceuticals, a principle that extends to all hazardous laboratory chemicals.[10][11]
-
Standard Trash Disposal: Disposing of this chemical in the regular trash can lead to environmental contamination and pose a danger to sanitation workers.
-
Evaporation in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method and is a violation of environmental regulations.[6][7]
The only acceptable pathway is collection for disposal by a licensed hazardous waste contractor, coordinated through your institution's EHS department.
Section 3: Disposal Workflow for Different Waste Streams
Waste is rarely generated in a single form. The following workflow provides a logical decision-making process for handling the various waste streams you will encounter.
Caption: Disposal Decision Workflow for this compound Waste.
Step-by-Step Protocols:
1. Waste Collection Area:
-
Designate a "Satellite Accumulation Area" (SAA) within your lab, at or near the point of waste generation.[12][13]
-
This area must use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks from the waste containers.[6][7]
-
Keep incompatible waste streams segregated. Specifically, do not store nitroaromatic waste containers next to strong reducing agents, acids, or bases.[9]
2. Handling Solid Waste (e.g., reaction byproducts, contaminated filter paper, silica gel):
-
Transfer solid waste directly into a clearly labeled, wide-mouth container designated for solid hazardous waste.
-
The container must be compatible with the chemical and have a secure, screw-top lid.[9]
-
Keep the container closed at all times, except when adding waste.[12][14]
3. Handling Liquid Waste (e.g., mother liquor, solvent rinses, chromatography fractions):
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a screw cap.[13] Plastic-coated glass or polyethylene containers are often preferred.[12]
-
Do not mix halogenated and non-halogenated solvent waste unless your institution's EHS protocol allows it. Separating them can sometimes reduce disposal costs.[13]
-
Leave at least 10% headspace in the container to allow for vapor expansion.[9]
Section 4: Decontamination of Empty Containers
An "empty" container that once held this compound is not yet safe for regular trash. It must be properly decontaminated.
-
Triple Rinse Procedure: The standard procedure for a hazardous chemical container is a triple rinse.[7]
-
Collect the Rinsate: The first rinse must be performed with a suitable solvent (one that can dissolve the compound). This first rinsate is considered hazardous waste and must be collected and added to your liquid hazardous waste container.[14]
-
Subsequent Rinses: For a compound with the potential toxicity of a nitroaromatic, it is best practice to also collect the second and third rinses as hazardous waste. This aligns with guidelines for acutely toxic chemicals.[14]
-
Final Disposal: Once triple-rinsed and fully air-dried in a fume hood, deface or remove the original chemical label. The container can then typically be disposed of in the regular trash or glass recycling, per your institution's policy.[6][7]
Conclusion
The responsible management of this compound waste is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's inherent hazards and adhering to a strict protocol of segregation, containment, and professional disposal, you protect yourself, your colleagues, and the wider community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. mtu.edu [mtu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ashp.org [ashp.org]
- 11. epa.gov [epa.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
